Olorofim

Catalog No.
S527707
CAS No.
1928707-56-5
M.F
C28H27FN6O2
M. Wt
498.6 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Olorofim

CAS Number

1928707-56-5

Product Name

Olorofim

IUPAC Name

2-(1,5-dimethyl-3-phenylpyrrol-2-yl)-N-[4-[4-(5-fluoropyrimidin-2-yl)piperazin-1-yl]phenyl]-2-oxoacetamide

Molecular Formula

C28H27FN6O2

Molecular Weight

498.6 g/mol

InChI

InChI=1S/C28H27FN6O2/c1-19-16-24(20-6-4-3-5-7-20)25(33(19)2)26(36)27(37)32-22-8-10-23(11-9-22)34-12-14-35(15-13-34)28-30-17-21(29)18-31-28/h3-11,16-18H,12-15H2,1-2H3,(H,32,37)

InChI Key

SUFPWYYDCOKDLL-UHFFFAOYSA-N

SMILES

Array

solubility

Soluble in DMSO

Synonyms

F-901318; F901318; F 901318; Olorofim

Canonical SMILES

CC1=CC(=C(N1C)C(=O)C(=O)NC2=CC=C(C=C2)N3CCN(CC3)C4=NC=C(C=N4)F)C5=CC=CC=C5

The exact mass of the compound Olorofim is 498.218 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

Olorofim mechanism of action dihydroorotate dehydrogenase inhibitor

Author: Smolecule Technical Support Team. Date: February 2026

Mechanism of Action: A Detailed Look

The core of olorofim's action lies in its targeted inhibition of a critical metabolic pathway. The sequence below details this process.

G This compound This compound DHODH DHODH This compound->DHODH Inhibits Orotate Orotate DHODH->Orotate de novo Pyrimidine Synthesis Pathway de novo Pyrimidine Synthesis Pathway Dihydroorotate (DHO) Dihydroorotate (DHO) de novo Pyrimidine Synthesis Pathway->Dihydroorotate (DHO) Fungal Cell Wall Biosynthesis (Chitin & Glucan) Fungal Cell Wall Biosynthesis (Chitin & Glucan) de novo Pyrimidine Synthesis Pathway->Fungal Cell Wall Biosynthesis (Chitin & Glucan) Dihydroorotate (DHO)->DHODH Uridine Monophosphate (UMP) Uridine Monophosphate (UMP) Orotate->Uridine Monophosphate (UMP) RNA & DNA Synthesis RNA & DNA Synthesis Uridine Monophosphate (UMP)->RNA & DNA Synthesis UMP UMP UTP UTP UMP->UTP UDP-sugars UDP-sugars UTP->UDP-sugars UDP-sugars->Fungal Cell Wall Biosynthesis (Chitin & Glucan)

Figure: this compound inhibits DHODH, blocking pyrimidine synthesis and fungal cell wall formation.

This compound's consequences are profound. It prevents the germination of fungal conidia (spores) and inhibits the polarized growth of hyphae, which is essential for tissue invasion [1]. Prolonged exposure leads to severe morphological abnormalities, including hyphal swelling and eventual cell lysis [1]. The activity of this compound can be reversed in laboratory settings by adding high concentrations (≥5 mM) of exogenous pyrimidines, confirming its target-specific action. However, the concentration of pyrimidines in human serum (∼15 µM) is far too low to counteract its effect in patients, ensuring its efficacy in vivo [1].

Structural Basis and Species Selectivity

This compound demonstrates remarkable fungal selectivity due to structural differences between fungal and human DHODH.

  • Target Structure: Fungal DHODH is a Class II enzyme located in the inner mitochondrial membrane. It features an N-terminal helical domain that forms a channel where ubiquinone, a cofactor essential for the enzyme's reaction, enters [1].
  • Inhibition Site: this compound binds reversibly within this N-terminal channel, physically blocking ubiquinone from accessing its binding site and preventing the re-oxidation of the enzyme's flavin mononucleotide (FMNH₂) cofactor, a step critical for the conversion of DHO to orotate [1].
  • Basis for Selectivity: The amino acid sequence of human DHODH is only approximately 30% identical to its fungal counterpart [1] [2]. This low homology results in a significant structural difference in the binding channel, which makes human DHODH about 2000-fold less sensitive to inhibition by this compound [1]. This large selectivity window is the foundation for its anticipated clinical safety.

Antifungal Spectrum and Resistance

This compound's activity spectrum is defined by its unique mechanism and the presence of its target in different fungi.

Feature Description
Spectrum of Activity Active against a broad range of moulds and dimorphic fungi, including Aspergillus species, Lomentospora prolificans, Scedosporium spp., and Coccidioides [1].
Lack of Activity Lacks activity against yeasts (e.g., Candida) and fungi in the order Mucorales, as their DHODH enzymes have structural variations that prevent this compound binding [1] [3].
Resistance Mutations Single amino acid substitutions in the DHODH enzyme (e.g., G119C, H116R, V200E) can confer high-level resistance to this compound [4]. These often show cross-resistance to the agrochemical fungicide ipflufenoquin [4].
Resistance Reversal Exogenous uridine (≥5 mM) can reverse the antifungal effect in vitro, confirming the on-target mechanism [1].

Key Experimental Evidence and Protocols

The characterization of this compound's mechanism rests on a foundation of robust in vitro and biochemical assays.

  • In Vitro Susceptibility Testing (MIC Determination)

    • Purpose: To determine the minimum inhibitory concentration (MIC) of this compound against specific fungal pathogens.
    • Protocol: The standard EUCAST broth microdilution method is used [3]. Fungal spores or cells are exposed to serial dilutions of this compound in a microtiter plate. After incubation, the MIC is visually determined as the lowest concentration that produces 100% growth inhibition [3].
    • Key Finding: this compound exhibits potent activity against Aspergillus fumigatus with MICs as low as 0.075 mg/L, including against strains resistant to azoles [1] [4].
  • Biochemical DHODH Enzyme Inhibition Assay

    • Purpose: To directly measure the inhibition of the purified AfDHODH enzyme by this compound.
    • Protocol: The enzymatic activity of DHODH is monitored, typically by following the reduction of a co-substrate or the production of orotate. This compound is added at varying concentrations, and the IC₅₀ (concentration that inhibits 50% of enzyme activity) is calculated.
    • Key Finding: this compound is a potent inhibitor of AfDHODH with an IC₅₀ of 44 ± 10 nM, demonstrating significantly weaker inhibition of human DHODH [1] [2].
  • Molecular Dynamics (MD) Simulations

    • Purpose: To model and visualize the interaction between this compound and the AfDHODH protein at an atomic level, especially in the absence of a crystalized structure.
    • Protocol: A 3D model of AfDHODH is constructed using homology modeling (e.g., with AlphaFold2). This compound is docked into the predicted binding site, and the complex is subjected to nanosecond-scale MD simulations to assess binding stability and identify key interacting residues [2].
    • Key Finding: Simulations confirm that this compound binds stably in the ubiquinone channel of AfDHODH, primarily through hydrophobic interactions, and helps explain the structural basis for resistance-conferring mutations [2].

Drug Combination Interactions

Understanding how this compound interacts with other antifungals is crucial for clinical application. A summary of in vitro combination studies is shown in the table below.

Antifungal Class Example Drug Interaction with this compound
Mould-active Azoles Voriconazole, Posaconazole Unidirectional antagonism; azole MICs unchanged, this compound MICs may increase but remain within wild-type susceptible range [3].
Polyenes Amphotericin B Antagonism observed (e.g., in A. niger) [3].
Echinocandins Caspofungin Indifference [3].
Allylamines Terbinafine Indifference [3].
Yeast-active Azoles Fluconazole Indifference; no impact on azole's anti-Candida activity [3].

Conclusion for Research and Development

This compound represents a significant advancement in antifungal drug discovery. Its novel mechanism sidesteps common resistance to azoles, making it a vital tool for treating resistant mould infections. Key considerations for its use and future development include:

  • Clinical Monitoring: Be vigilant for the emergence of resistance, particularly through mutations in the pyrE gene (encoding DHODH), especially in agricultural settings where DHODH-inhibitor fungicides are used [4].
  • Combination Therapy: Use with caution in combination with mould-active azoles due to potential antagonism, though the clinical relevance of this in vitro finding is still being evaluated [3].
  • Future Research: The success of this compound validates fungal DHODH as a superb drug target. Ongoing efforts using computational methods like virtual screening are discovering new inhibitor scaffolds with potent activity against AfDHODH, paving the way for next-generation therapies [2].

References

Mechanism of Action: Targeting Pyrimidine Synthesis

Author: Smolecule Technical Support Team. Date: February 2026

Olorofim is the first-in-class drug of the orotomides. Its fungicidal activity comes from the reversible inhibition of the fungal enzyme dihydroorotate dehydrogenase (DHODH) [1] [2].

  • Target Role: DHODH catalyzes the fourth step in the de novo pyrimidine biosynthesis pathway, converting dihydroorotate to orotate [2].
  • Cellular Consequences: Inhibition disrupts the production of uridine-5'-monophosphate (UMP) and uridine-5'-triphosphate (UTP). This leads to a critical deficiency in precursors for RNA and DNA synthesis, and also affects the biosynthesis of fungal cell wall components (chitin and β-1,3-glucan) since UDP-sugars are essential substrates for their synthases [1] [2].
  • Selectivity: Fungal DHODH is only about 30% identical to the human homolog, and this compound inhibits the fungal enzyme approximately 2000-fold more effectively, providing a high therapeutic index [1] [2].

The diagram below illustrates this targeted pathway and its consequences.

G cluster_biosynthesis De Novo Pyrimidine Biosynthesis Pathway cluster_consequences Key Consequences of Inhibition A Dihydroorotate DHODH DHODH Enzyme A->DHODH B Orotate DHODH->B C Depletion of UMP & UTP D 1. Impaired RNA/DNA Synthesis C->D E 2. Disrupted Cell Wall Synthesis (Chitin & β-1,3-glucan) C->E F Fungal Cell Death D->F E->F Inhibitor This compound Inhibitor->DHODH

This compound inhibits DHODH, blocking pyrimidine synthesis and leading to fungal cell death.

Antifungal Spectrum and Potency

This compound demonstrates a potent and broad spectrum of activity against a wide range of molds and dimorphic fungi, but has no clinically relevant activity against yeasts (e.g., Candida spp., Cryptococcus spp.) or fungi in the order Mucorales [1] [2].

The table below summarizes its in vitro activity against key pathogenic fungi.

Fungal Pathogen / Group MIC Range (μg/mL) Key Context / Comparative Activity
*Aspergillus* spp. [1] Not specified Includes activity against azole-resistant isolates of A. fumigatus and cryptic species.
Talaromyces marneffei [3] 0.0005 - 0.002 This compound was the most active agent tested in the study (MIC90: 0.0005 μg/mL).
Scedosporium* spp. & *Lomentospora prolificans [1] [2] Not specified Targets difficult-to-treat infections with limited therapeutic options.
*Coccidioides* spp. [1] Not specified Activity against dimorphic, endemic fungi.
*Fusarium* spp. [1] Not specified Activity against various species.

Development Pipeline and Clinical Status

This compound is an orally available drug and has received multiple regulatory designations from the FDA and EMA, accelerating its development for difficult-to-treat invasive fungal infections [1].

Development Aspect Details
Developer F2G Biotech GmbH [1].
Current Status Phase 3 clinical trial is ongoing (NCT05101187) [1].
FDA Designations Breakthrough Therapy, Orphan Drug, and Qualified Infectious Disease Product for indications including invasive aspergillosis, lomentosporiosis, scedosporiosis, and coccidiomycosis [1].
EMA Designations Orphan Drug designation for invasive aspergillosis, scedosporiosis, and invasive scopulariopsis [1].

This development pipeline is summarized in the following workflow.

G A Discovery & In Vitro Screening B Preclinical Studies A->B C Phase 2 Clinical Trials B->C D Phase 3 Clinical Trials C->D E Regulatory Review D->E RegDesig Regulatory Designations RegDesig->C RegDesig->D

This compound's clinical development is supported by regulatory designations to expedite its progress.

Known and Potential Resistance

Resistance to this compound, while currently rare, is a critical area of monitoring.

  • Primary Mechanism: Mutations in the gene encoding the target enzyme, DHODH (pyr4 gene in A. fumigatus), are the primary known mechanism of resistance [1] [2].
  • Bypass Mechanism: In vitro studies show that high concentrations of exogenous uridine (≥ 5mM) can reverse this compound's effects by allowing fungi to use the salvage pathway for pyrimidine acquisition. However, the concentration in human serum (~15 µM) is far too low for this to be a clinically relevant resistance mechanism [1] [2].

References

orotomides novel antifungal class pyrimidine biosynthesis

Author: Smolecule Technical Support Team. Date: February 2026

Mechanism of Action and Fungal Specificity

Olorofim is a first-in-class, oral antifungal that acts as a reversible inhibitor of the fungal enzyme dihydroorotate dehydrogenase (DHODH) [1]. DHODH catalyzes the fourth step in the de novo pyrimidine biosynthesis pathway, which is essential for the production of uridine-5'-monophosphate (UMP) and subsequent pyrimidine nucleotides required for DNA, RNA, and cell wall biosynthesis [2] [1].

The diagram below illustrates the de novo pyrimidine biosynthesis pathway and the specific target of this compound.

G Glutamine Glutamine, CO₂, ATP CPSase CPSase (Carbamoylphosphate synthetase) Glutamine->CPSase CA Carbamoyl phosphate ATCase ATCase (Aspartate transcarbamylase) CA->ATCase CAsp Carbamoyl-L- aspartate (Dihydroorotate) DHOase DHOase (Dihydroorotase) CAsp->DHOase Dihydroorotate Orotate Orotate OPTransferase OPTransferase (OMP synthase) Orotate->OPTransferase OMP Orotidine-5'- monophosphate (OMP) OMPDecarboxylase OMP decarboxylase OMP->OMPDecarboxylase UMP Uridine-5'- monophosphate (UMP) UTP_CTP UTP, CTP (RNA synthesis) UMP->UTP_CTP Phosphorylation dTTP dTTP (DNA synthesis) UMP->dTTP Ribonucleotide reduction UDP_sugars UDP-sugars (Cell wall synthesis) UMP->UDP_sugars CPSase->CA ATCase->CAsp DHODH DHODH (Dihydroorotate dehydrogenase) DHOase->DHODH Dihydroorotate DHODH->Orotate Oxidation OPTransferase->OMP OMPDecarboxylase->UMP This compound This compound (Inhibitor) This compound->DHODH Inhibits

De novo pyrimidine biosynthesis pathway and this compound inhibition of DHODH.

Olorofil's high selectivity arises from its strong preference for fungal DHODH, which is only about 30% identical to the human enzyme, resulting in a >2,000-fold lower effectiveness at inhibiting the human homolog [1]. This specificity is crucial for minimizing host toxicity.

Antifungal Spectrum and Clinical Data

This compound demonstrates potent in vitro and in vivo activity against a broad range of difficult-to-treat molds and dimorphic fungi, but lacks activity against yeasts and Mucorales species [1].

The table below summarizes its spectrum and key clinical trial results.

Category Details Source / Reference
In Vitro Spectrum & Potency
Aspergillus spp. (including azole-resistant strains) MIC ≤0.06 µg/mL (greater potency than leading antifungal classes) [2]
Lomentospora prolificans, Scedosporium spp. Active (key target as often resistant to licensed antifungals) [3] [1]
Coccidioides spp. & other dimorphic fungi Active [1] [4]
Candida spp., Mucorales Lacks activity [1]
Clinical Efficacy (Phase 2b)
Global Response (Day 42) 28.7% (58/202 patients) [3] [5]
Global Response (Day 84) 27.2% (55/202 patients) [3] [5]
Global Response (incl. Stable Disease, Day 42) 75.2% [3] [5]
All-Cause Mortality (Day 84) 16.3% [3] [6]
Safety Profile
Most Clinically Significant AE Drug-induced liver injury: 10% of patients (all resolved with dose modification/discontinuation) [3] [6]
Other Common AE Gastrointestinal intolerance (10%, mostly mild/moderate) [3] [6]
Regulatory Status FDA NDA accepted under Priority Review (PDUFA date: 2023). Phase 3 trial (OASIS) ongoing. [5] [4]

Key Experimental Protocols

For researchers, understanding the methods used to discover and characterize this compound is essential. The workflow below outlines the key stages in its development.

G High_Throughput_Screen High-Throughput Screening SAR_Medicinal_Chem SAR & Medicinal Chemistry High_Throughput_Screen->SAR_Medicinal_Chem MoA_Genetic_Screen Mechanism of Action Genetic Screen SAR_Medicinal_Chem->MoA_Genetic_Screen Enzyme_Assay Enzyme Inhibition Assay MoA_Genetic_Screen->Enzyme_Assay In_Vitro_Suscept In Vitro Susceptibility Testing Enzyme_Assay->In_Vitro_Suscept In_Vivo_Efficacy In Vivo Efficacy Models In_Vitro_Suscept->In_Vivo_Efficacy

Key experimental workflow for orotomide characterization.

Here are detailed methodologies for core experiments:

  • High-Throughput Screening & Medicinal Chemistry [2]: A library of over 340,000 small molecules was screened for in vitro activity against Aspergillus fumigatus. The initial "F3 series" hits were optimized via structure-activity relationship (SAR) studies to improve potency, pharmacokinetics, and toxicology profiles, leading to F901318 (this compound).

  • Mechanism of Action Genetic Screen [2]: A multicopy suppressor screen in Aspergillus nidulans identified genes conferring resistance to this compound. Resistant clones were sequenced, revealing that all contained extra copies of the pyrE gene encoding DHODH, thus identifying the drug target.

  • Enzyme Inhibition and Specificity Assay [2] [1]: The inhibition of fungal DHODH is measured biochemically. Specificity is confirmed by comparing the half-maximal inhibitory concentration (IC₅₀) of this compound for purified fungal DHODH versus human DHODH, demonstrating its strong selectivity for the fungal enzyme.

  • In Vitro Susceptibility Testing [2]: Minimum Inhibitory Concentrations (MICs) are determined using standardized methods (e.g., broth microdilution) against a wide panel of fungal clinical isolates, including strains resistant to other antifungals.

  • Reversal of Antifungal Effect [2] [1]: To confirm the mechanism, the antifungal activity of this compound is tested in media supplemented with high concentrations (≥5 mM) of exogenous pyrimidines (uridine, uracil). This reverses the drug's effect, confirming it acts specifically on the de novo synthesis pathway.

  • In Vivo Efficacy Models [2]: Animal models, such as murine pulmonary aspergillosis, are used. Mice are infected with either azole-sensitive or azole-resistant strains of A. fumigatus and treated with this compound to assess survival and reduction in fungal burden compared to control groups.

This compound's novel mechanism targeting pyrimidine biosynthesis effectively addresses a critical gap in antifungal therapy. Its progression through clinical development highlights its potential to become a key therapeutic option for life-threatening, resistant fungal infections.

References

Olorofim cell morphology changes Aspergillus fumigatus hyphae

Author: Smolecule Technical Support Team. Date: February 2026

Olorofim-Induced Morphological Changes

Treatment with this compound leads to a range of dramatic structural rearrangements in A. fumigatus hyphae that ultimately cause cell lysis [1] [2]. The table below summarizes the key morphological changes observed:

Morphological Feature Observed Change After this compound Treatment Functional Consequence
Hyphal Growth Complete inhibition of germination and polarized hyphal elongation; conidia undergo isotropic swelling [2] [3] Prevents establishment of invasive, filamentous growth
Cell Wall Increased chitin content; decreased β-1,3-glucan at hyphal tips [1] [3] [4] Disrupts cell wall integrity and rigidity
Septa Formation Increased septation [1] [3] Alters hyphal compartmentalization
Vacuoles Significant enlargement [1] [2] [3] May indicate cell cycle arrest and activation of autophagy
Nuclei / Mitosis Inhibition of mitosis [1] Arrests the duplication cycle
Vesicles Appearance of unique vesicle-like structures not stained by standard dyes [1] Suggests formation of abnormal cellular compartments
Viability Hyphal swelling leading to cell lysis and death after prolonged exposure (>24h) [1] [2] Fungicidal, time-dependent killing

Mechanism of Action: Targeting Pyrimidine Biosynthesis

The morphological changes described above are a direct consequence of this compound's inhibition of a key enzyme in the de novo pyrimidine biosynthesis pathway [3] [4].

  • Molecular Target: this compound selectively inhibits the fungal enzyme dihydroorotate dehydrogenase (DHODH) [1] [3]. This enzyme catalyzes the fourth step in the de novo pyrimidine biosynthesis pathway—the oxidation of dihydroorotate to orotate [1] [5]. Confocal microscopy studies have confirmed that A. fumigatus DHODH is localized in the mitochondria [1].
  • Downstream Consequences: Inhibiting DHODH depletes the fungal cell of essential pyrimidine precursors, primarily uridine-5'-triphosphate (UTP) and uridine-5'-monophosphate (UMP) [1] [3]. This shortage has a catastrophic ripple effect:
    • Disrupted DNA/RNA Synthesis: UMP is a precursor for the synthesis of cytosine, thymine, and uracil, the building blocks of DNA and RNA. This affects cell cycle regulation and protein synthesis [1].
    • Impaired Cell Wall Synthesis: UTP is required to create UDP-sugars, which are essential substrates for chitin synthase and β-1,3-glucan synthase. Without these precursors, the structure and integrity of the fungal cell wall are compromised [1] [3].
    • Affected Membrane and Metabolism: Pyrimidine-containing precursors are also vital for the synthesis of phospholipids (affecting cellular membranes) and glycolipids [1].

The following diagram illustrates this mechanism and its cellular consequences:

G This compound This compound DHODH DHODH This compound->DHODH Inhibits Pyrimidines Pyrimidines DHODH->Pyrimidines Synthesizes DNA_RNA DNA_RNA Pyrimidines->DNA_RNA CellWall CellWall Pyrimidines->CellWall Lysis Lysis DNA_RNA->Lysis CellWall->Lysis

Key Experimental Protocols

The primary data on this compound's morphological effects are derived from sophisticated microscopy techniques.

Confocal Live-Cell Imaging of Hyphal Morphology [1] [5]

This protocol allows for the dynamic, real-time observation of changes in living hyphae.

  • Strains and Culture: A. fumigatus strains (e.g., clinical isolate AF293) are cultured in liquid medium (like Vogel's Minimal Medium) in chambered slides for 16 hours at 37°C to produce hyphae.
  • Drug Exposure: Hyphae are treated with this compound at a final inhibitory concentration (e.g., 0.1 µg/mL).
  • Staining: A panel of fluorescent dyes and GFP-tagged proteins is used to label specific cellular structures. Key dyes include:
    • Calcofluor White or WGA-orange: Stain cell wall chitin.
    • Cell Tracker Blue (CMAC): Labels vacuoles.
    • H1-GFP strain: Visualizes nuclei and mitosis.
    • Mitotracker Red FM: Labels mitochondria.
  • Imaging & Analysis: Samples are imaged over time using a confocal laser scanning microscope. The images are analyzed for changes in structure, fluorescence intensity (e.g., for chitin content), and organelle dynamics.
In Vitro Resistance Selection and Analysis [6]

This method assesses the potential for resistance development and identifies common resistance mutations.

  • Strain Selection: Multiple A. fumigatus isolates are used.
  • Induction of Resistance: A high density of spores (e.g., 1 x 10⁹ spores/mL) is plated on agar media containing a concentration of this compound (e.g., 0.5 mg/L) that is higher than the MIC for wild-type strains.
  • Mutant Characterization:
    • MIC Testing: The minimum inhibitory concentration (MIC) of recovered colonies is determined using the standardized EUCAST method.
    • DNA Sequencing: The pyrE gene (which encodes DHODH) of resistant mutants is sequenced. This has identified a hotspot for resistance mutations at amino acid position G119 (e.g., G119V, G119C) and other loci like H116R and V200E [6] [7].

References

Olorofim EUCAST E.Def 9.3.1 Testing Protocol: Key Experimental Insights

Author: Smolecule Technical Support Team. Date: February 2026

The following workflow and details are reconstructed from a 2018 research study that explicitly used the EUCAST E.Def 9.3.1 reference method for testing olorofim susceptibility against molds [1].

start Start EUCAST E.Def 9.3.1 prep Inoculum Preparation Adjust to McFarland 0.5 conidial suspension start->prep plate_prep Microtiter Plate Preparation prep->plate_prep method1 Method A: Serial Dilution in Medium ('Serial Plates') plate_prep->method1 method2 Method B: Predilution in DMSO ('ISO Plates') plate_prep->method2 incubate Incubation (Time and temperature as per E.Def 9.3.1) method1->incubate method2->incubate reading Endpoint Reading incubate->reading vis Visual Reading (Primary) Determine Full Inhibition Endpoint (FIE) reading->vis spec Spectrophotometric Reading (Secondary) Various % inhibition endpoints assessed (50%, 85%, 90%, 95%) reading->spec end Report MIC Value vis->end spec->end

Diagram Title: this compound Susceptibility Testing Workflow

Key Technical Parameters from the Study

The investigation addressed several critical technical aspects of the EUCAST method [1]:

  • Plate Preparation: Two methods were compared—serial dilution in medium ('serial plates') and predilution in DMSO ('ISO plates'). Median MICs between these methods were either identical (69% of cases) or within one 2-fold dilution (31% of cases), indicating robust agreement [1].
  • Endpoint Determination: The study concluded that visual reading for full inhibition (FIE) was the most robust endpoint. Inter-person agreement for visual MICs was high: 92-94% within ±1 dilution and 100% within ±2 dilutions [1]. Spectrophotometric reading using various percentage inhibition criteria (50%, 85%, 90%, 95%) was also evaluated but no single criterion was applicable across all species [1].
  • Materials: Testing was performed across four different brands of polystyrene plates and used two separate lots of this compound. The study found only discrete differences (≤1 dilution) in MICs related to these variables, supporting the method's reliability [1].

This compound In Vitro Activity Data (2018 Study)

The following table summarizes the MIC data obtained from testing 298 contemporary clinical mold isolates, demonstrating the potent in vitro activity of this compound [1].

Mold Isolate Group Number of Isolates This compound Modal MIC (mg/L) This compound MIC Range (mg/L)
Aspergillus species (various) 275 0.06 < 0.004 – 0.25
Dermatophytes 3 - 0.03 – 0.06
Fusarium proliferatum Not specified - 0.016 (full inhibition)
Fusarium solani Not specified - 1 – 2 (50% growth inhibition)
Fusarium dimerum Not specified - No inhibition

Accessing Current EUCAST Standardized Protocols

While the study provides a detailed application of E.Def 9.3.1, the official EUCAST resources have been updated. For definitive and current testing protocols, please refer to the primary source:

  • Latest Methods: The official EUCAST website lists E.Def 9.4 and E.Def 11.0 as the current definitive methods for testing molds, indicating that E.Def 9.3.1 is a previous version [2] [3].
  • Current Breakpoints: Always consult the latest EUCAST Clinical Breakpoint Table v12.0 for interpretive criteria, as breakpoints and methodologies are subject to change [3] [4].

References

Comprehensive Application Notes and Protocols: Olorofim CLSI Broth Microdilution Method for Mold Testing

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to Olorofim and Antifungal Susceptibility Testing

This compound (formerly F901318) represents the first member of the orotomide class of antifungal agents, exhibiting a novel mechanism of action that distinguishes it from existing antifungal classes. As antifungal resistance continues to escalate globally, particularly to azole compounds, the development of standardized susceptibility testing methods for novel agents like this compound becomes imperative for both clinical management and antimicrobial surveillance. The Clinical and Laboratory Standards Institute (CLSI) broth microdilution method provides a standardized framework for assessing the in vitro activity of antifungal agents against filamentous fungi, enabling reproducible and comparable results across different laboratories. This compound demonstrates potent activity against a broad spectrum of filamentous fungi, including Aspergillus species, dermatophytes, and other opportunistic molds, while notably lacking activity against yeasts and Mucorales species due to fundamental differences in the drug target enzyme [1].

The significance of establishing robust susceptibility testing protocols for this compound is underscored by the increasing prevalence of infections caused by resistant molds and the limited therapeutic options available for difficult-to-treat fungi such as Lomentospora prolificans, Scedosporium species, and azole-resistant Aspergillus fumigatus. This compound has been granted orphan drug designation by both the FDA and EMA for various invasive fungal infections, highlighting its importance in addressing unmet medical needs in medical mycology [1]. This document provides detailed application notes and protocols for the implementation of CLSI broth microdilution methods specifically adapted for this compound susceptibility testing of mold isolates, incorporating essential technical considerations and recent evidence-based developments.

This compound Characteristics and Mechanism of Action

Basic Pharmacological Properties

This compound is a novel antifungal agent that belongs to the orotomide class, representing the first inhibitor of fungal dihydroorotate dehydrogenase (DHODH). This small molecule compound exhibits favorable pharmacological properties including oral bioavailability, which distinguishes it from many currently available antifungal agents that require intravenous administration. This compound has progressed through clinical trials and has received orphan drug designation from regulatory agencies including the FDA and EMA for the treatment of invasive aspergillosis, lomentosporiosis, scedosporiosis, and other rare mold infections [1]. The compound demonstrates predictable pharmacokinetics and has shown promising efficacy in ongoing clinical trials, positioning it as a valuable addition to the antifungal armamentarium.

Molecular Mechanism of Action

The mechanism of action of this compound involves inhibition of dihydroorotate dehydrogenase (DHODH), a key enzyme in the de novo pyrimidine biosynthesis pathway. Specifically, DHODH catalyzes the fourth step in this pathway—the conversion of dihydroorotate to orotate. Olorofil acts as a reversible inhibitor that binds to the N-terminal helical domain of fungal DHODH, preventing the reoxidation of the dihydroflavin mononucleotide (FMNH2) cofactor essential for the catalytic reaction [1]. This inhibition disrupts the formation of uridine-5'-monophosphate (UMP) and uridine-5'-triphosphate (UTP), which are essential precursors for cellular processes including RNA and DNA synthesis.

UTP is particularly vital for the biosynthesis of UDP-sugars, which serve as substrates for chitin synthetase and 1,3-β-D-glucan synthase—pivotal enzymes responsible for the synthesis of key fungal cell wall components. The disruption of these essential cellular processes explains the morphological changes observed in fungi exposed to this compound, including inhibition of conidial germination, suppression of polarized hyphal growth, hyphal swelling, and eventually cellular lysis after prolonged exposure [1]. Importantly, human DHODH is only approximately 30% identical to its fungal homolog and is inhibited 2000-fold less effectively by this compound, accounting for its selective toxicity against fungal pathogens [1].

Table 1: Key Characteristics of this compound

Property Description
Drug Class Orotomide (first-in-class)
Molecular Target Dihydroorotate dehydrogenase (DHODH)
Target Pathway De novo pyrimidine biosynthesis
Spectrum of Activity Broad against molds including Aspergillus, Scedosporium, Lomentospora; no activity against yeasts or Mucorales
Administration Route Oral
Development Status Phase 3 clinical trials
Regulatory Designations Orphan drug (FDA/EMA), Qualified Infectious Disease Product (FDA), Breakthrough Therapy (FDA)
Mechanism of Action Visualization

G This compound This compound DHODH DHODH This compound->DHODH Inhibits Orotate Orotate DHODH->Orotate Dihydroorotate Dihydroorotate Dihydroorotate->DHODH Converts Pyrimidines Pyrimidines Orotate->Pyrimidines CellWall CellWall Pyrimidines->CellWall UDP-sugars for chitin & glucan synthesis DNA_RNA DNA_RNA Pyrimidines->DNA_RNA Nucleotide precursors FungalDeath FungalDeath CellWall->FungalDeath Disruption leads to DNA_RNA->FungalDeath Deficiency leads to

Antifungal Spectrum and In Vitro Activity

This compound demonstrates a distinctive and targeted spectrum of antifungal activity that differentiates it from currently available antifungal agents. Its activity encompasses a broad range of filamentous fungi but excludes certain fungal groups based on fundamental differences in the drug target enzyme. Understanding this spectrum is crucial for appropriate application of susceptibility testing and potential therapeutic use.

The antifungal activity profile of this compound includes potent inhibition of Aspergillus species, including both azole-susceptible and azole-resistant isolates, with modal MIC values typically ranging from 0.06 mg/L for various Aspergillus species [2]. Additionally, this compound exhibits strong activity against dermatophytes, including terbinafine- and multidrug-resistant Trichophyton species, with modal MIC values as low as 0.008 mg/L reported for some Trichophyton mentagrophytes/interdigitale isolates [3]. The agent also demonstrates efficacy against other rare but clinically significant molds including Scedosporium species, Lomentospora prolificans, Penicillium, and Talaromyces species, with geometric mean MICs of 0.027 mg/L reported for Penicillium and Talaromyces species [3].

Notably, this compound lacks appreciable activity against Candida species, Cryptococcus neoformans, and fungi belonging to the order Mucorales due to structural differences in the DHODH enzyme target in these organisms [1]. Additionally, variable activity has been observed against Fusarium species, with good inhibition of F. proliferatum (MIC 0.016 mg/L) but limited activity against F. solani (50% growth inhibition at 1-2 mg/L) and no inhibition of F. dimerum [2]. Interestingly, no in vitro activity has been observed against Alternaria alternata [3].

Table 2: In Vitro Activity of this compound Against Various Fungal Pathogens

Fungal Organism MIC Range (mg/L) Modal MIC (mg/L) Activity Notes
Aspergillus fumigatus (azole-S) <0.004 - 0.25 0.06 Includes wild-type and Cyp51A mutants
Aspergillus fumigatus (azole-R) 0.004 - 0.03 0.06 Activity maintained against TR34/L98H mutants
Cryptic Aspergillus species 0.004 - 0.03 NA Low MICs across various cryptic species
*Trichophyton* species 0.004 - 0.125 0.008 Includes terbinafine-resistant isolates
*Penicillium/Talaromyces* species 0.004 - 0.125 NA GM MIC 0.027 mg/L
*Scedosporium* species 0.016 - 0.03 NA Active against S. apiospermum and S. prolificans
Fusarium proliferatum 0.016 0.016 Consistent activity
Fusarium solani >1 - 2 NA 50% growth inhibition at 1-2 mg/L
Alternaria alternata >4 >4 No appreciable activity
Mucorales species >4 >4 No activity due to target differences
*Candida* species >8 >8 No activity due to target differences

CLSI Broth Microdilution Methodology

Principle and Scope

The CLSI broth microdilution reference method provides a standardized procedure for determining the minimum inhibitory concentrations (MICs) of antifungal agents against filamentous fungi. The method is based on the visual assessment of fungal growth inhibition in microdilution trays containing serial dilutions of this compound in a defined culture medium. When properly performed, this assay generates reproducible MIC values that can be used for resistance surveillance, epidemiological studies, and in special cases, to guide antifungal therapy when correlated with clinical outcomes [4]. This method is applicable to a wide range of clinically relevant molds including Aspergillus species, Fusarium species, dermatophytes, and other filamentous fungi with established testing conditions.

Materials and Reagents
  • Microdilution Trays: Sterile, 96-well U-bottom polystyrene trays with lids.
  • Medium: RPMI-1640 medium with L-glutamine but without bicarbonate, buffered to pH 7.0 ± 0.1 with 0.165 M MOPS (3-(N-morpholino)propanesulfonic acid).
  • This compound Standard: Reference powder of known potency stored desiccated at -20°C or below.
  • Stock Solution Preparation: this compound is dissolved in 100% dimethyl sulfoxide (DMSO) to prepare a stock solution of 1280 mg/L.
  • Inoculum Preparation: Test isolates are subcultured on appropriate agar media (potato dextrose agar or Sabouraud dextrose agar) to ensure viability and purity. Inoculum suspensions are prepared spectrophotometrically to achieve final inoculum densities of 0.5-2.5 × 10⁴ CFU/mL for most molds, or 0.5-2.5 × 10³ CFU/mL for dermatophytes.
  • Quality Control Strains: Include recommended QC strains such as Aspergillus fumigatus ATCC 204305 and Aspergillus flavus ATCC 204304 [4].
Procedure Workflow

G Preparation Preparation Stock Stock Preparation->Stock Prepare this compound stock solution in DMSO (1280 mg/L) Trays Trays Preparation->Trays Prepare serial dilutions in RPMI Inoculum Inoculum Medium Medium Inoculum->Medium Prepare inoculum suspension in RPMI Cultures Cultures Inoculum->Cultures Subculture isolates on appropriate media Dilution Dilution Dilution->Trays Add inoculum to dilution series Incubation Incubation Incubation->Trays 35°C for 48-72 hours based on growth rate Reading Reading MIC MIC Reading->MIC Visual reading of 100% growth inhibition Analysis Analysis QC QC Analysis->QC Include appropriate quality control strains

Detailed Testing Protocol
  • Preparation of Drug Dilutions:

    • Prepare a stock solution of this compound at 1280 mg/L in 100% DMSO.
    • Perform serial two-fold dilutions in RPMI-1640 medium to create a concentration series typically ranging from 4 mg/L to 0.004 mg/L, though this range may be adjusted based on the expected MICs of tested organisms.
    • Dispense 100 μL of each drug dilution into the wells of the microdilution trays.
    • Include growth control (medium + inoculum, no drug) and sterility control (medium only) wells in each tray.
  • Inoculum Standardization:

    • Harvest fresh, mature colonies from 5-7 day old cultures grown on appropriate agar media.
    • Adjust the turbidity of the inoculum suspension spectrophotometrically to 68-70% transmittance at 530 nm, which typically yields a stock suspension of approximately 1-5 × 10⁶ CFU/mL.
    • Further dilute the stock suspension 1:50 in RPMI-1640 medium to achieve the final testing inoculum of 0.5-2.5 × 10⁴ CFU/mL.
    • For dermatophytes, prepare the final inoculum at 0.5-2.5 × 10³ CFU/mL to account for their different growth characteristics.
  • Inoculation and Incubation:

    • Add 100 μL of the standardized inoculum to each well of the microdilution tray, resulting in a final volume of 200 μL per well and a 1:2 dilution of both the drug and inoculum.
    • Incubate the trays at 35°C in a humid environment for 48-72 hours. The incubation time should be adjusted based on the growth rate of the tested organisms, with 48 hours typically sufficient for most Aspergillus species and 72 hours recommended for slower-growing molds.
    • Avoid stacking trays more than two high to ensure uniform temperature distribution.
  • Reading and Interpretation:

    • Read MIC endpoints visually after incubation, comparing growth in drug-containing wells to the growth control well.
    • For this compound, the MIC is defined as the lowest concentration that produces 100% inhibition of visual growth compared to the growth control [2].
    • Record any morphological changes observed in the growth, such as altered hyphal development or partial inhibition patterns.
    • Quality control: Ensure that MIC values for QC strains fall within established reference ranges.

Quality Control and Method Validation

Implementing appropriate quality control measures is essential for ensuring the reliability and reproducibility of this compound susceptibility testing results. The CLSI M38 document provides comprehensive guidelines for quality control of broth microdilution testing of filamentous fungi, which can be adapted specifically for this compound testing [4].

Routine quality control should include testing of reference strains with known susceptibility profiles to monitor the performance of the testing system. Recommended QC strains include Aspergillus fumigatus ATCC 204305 and Aspergillus flavus ATCC 204304, which have established MIC ranges for various antifungal agents [4]. While specific QC ranges for this compound are still being established through multi-laboratory studies, available data indicate that expected MICs for A. fumigatus ATCC 204305 typically range from 0.03 to 0.06 mg/L when tested using standardized methods [2].

Interlaboratory reproducibility should be monitored, with expected MIC results for QC strains within ±2 dilutions of the modal MIC. Additional validation parameters include:

  • Inoculum density verification: Periodic colony counts to confirm that inoculum preparations yield the target CFU/mL.
  • Medium quality control: Confirmation of pH (7.0 ± 0.1) and sterility of each batch.
  • Drug stability: Regular testing of stock solutions to ensure maintained potency.
  • Reader proficiency: Periodic assessment of inter-reader agreement, with target concordance of ≥90% within ±1 dilution.

Table 3: Quality Control Parameters for this compound Broth Microdilution Testing

QC Parameter Specification Acceptance Criteria
QC Strains A. fumigatus ATCC 204305, A. flavus ATCC 204304 MIC within expected range
Inoculum Density 0.5-2.5 × 10⁴ CFU/mL (most molds), 0.5-2.5 × 10³ CFU/mL (dermatophytes) Colony count verification
Medium pH RPMI-1640 with MOPS buffer 7.0 ± 0.1
Incubation Conditions 35°C, ambient air, humid environment 48-72 hours based on growth
Endpoint Definition 100% growth inhibition Visual comparison to growth control
Inter-reader Variability Independent reading by two trained technologists ≥90% within ±1 dilution
Inter-laboratory Reproducibility Testing of reference panels ≥95% within ±2 dilutions

Data Interpretation and Reporting

MIC Reading and Epidemiological Cutoff Values

The interpretation of this compound MIC values requires careful consideration of several factors specific to this antifungal agent. The MIC endpoint for this compound is defined as complete (100%) inhibition of visual growth compared to the drug-free growth control well [2]. This endpoint differs from some other antifungal agents where partial inhibition is considered, and aligns with the endpoint definitions used for azole antifungals against molds. Currently, established clinical breakpoints for this compound are not yet available, as the agent remains under clinical investigation. However, epidemiological cutoff values (ECOFFs) can be used to distinguish wild-type isolates (those without acquired resistance mechanisms) from non-wild-type isolates that may harbor resistance mechanisms.

Based on available literature, the wild-type upper limit for most Aspergillus species, including A. fumigatus, is 0.25 mg/L, meaning that isolates with MIC values ≤0.25 mg/L are considered wild-type, while those with MIC values >0.25 mg/L may possess resistance mechanisms [2]. For dermatophytes, wild-type populations typically exhibit MIC values ≤0.125 mg/L [3]. These ECOFF values provide a useful framework for detecting emerging resistance and should be incorporated into surveillance studies and susceptibility reports.

Combination Therapy Considerations

Recent evidence regarding combination therapy involving this compound has revealed important interactions that should be considered when interpreting susceptibility data. Studies evaluating this compound in combination with other antifungal classes have demonstrated:

  • Unidirectional antagonism with mould-active azoles (voriconazole, posaconazole, isavuconazole), where azole MICs remain unaffected but this compound MICs may increase, though generally remaining within the wild-type distribution [5].
  • Indifference when combined with fluconazole, terbinafine, or caspofungin against Aspergillus species [5].
  • Variable interactions with amphotericin B, with potential antagonism observed in some species such as A. niger [5].
  • Indifference when this compound is combined with fluconazole or voriconazole against Candida species, relevant in cases of potential co-infections [5].

These interactions suggest that combination therapy with mould-active azoles may not be advantageous and could potentially reduce this compound efficacy, particularly against some species. This information should be considered when interpreting susceptibility results in clinical contexts where combination therapy might be contemplated.

Technical Considerations and Troubleshooting

Several technical factors specific to this compound testing require special attention to ensure accurate and reproducible results:

  • Drug Solubility and Stability: this compound is dissolved in DMSO for stock solution preparation, and these solutions should be prepared fresh or stored at -70°C or below for no more than 6 months. Avoid repeated freeze-thaw cycles.
  • Plate Type Considerations: Studies have demonstrated minimal impact of different polystyrene plate brands on this compound MIC results, with median MICs identical (69% of comparisons) or within one dilution (31% of comparisons) across different plate types [2].
  • Incubation Time: For most Aspergillus species, 48 hours of incubation is sufficient. However, slower-growing molds including some dermatophytes and cryptic Aspergillus species may require 72 hours of incubation for reliable endpoint determination.
  • Endpoint Determination: this compound may produce morphological changes at sub-MIC concentrations, including altered hyphal development. These changes should be noted but not considered in the MIC determination, which is based strictly on complete growth inhibition.
  • Troubleshooting Common Issues:
    • Excessive trailing growth: Ensure inoculum preparation follows standardized methods and check incubation temperature stability.
    • Poor growth in control wells: Verify inoculum viability and medium composition.
    • High intra-test variability: Standardize inoculum preparation method and confirm reader training.

The implementation of this standardized protocol for this compound susceptibility testing using CLSI broth microdilution methodology will facilitate the generation of reliable and comparable data across different laboratories, supporting both clinical management and resistance surveillance activities as this promising antifungal agent progresses through clinical development and toward potential regulatory approval.

References

Olorofim susceptibility testing Scedosporium Lomentospora prolificans

Author: Smolecule Technical Support Team. Date: February 2026

The Clinical Challenge of Scedosporium and L. prolificans

Scedosporium spp. and Lomentospora prolificans are emerging fungal pathogens notorious for their intrinsic resistance to multiple antifungal drugs [1] [2]. Infections are particularly severe in immunocompromised patients, such as those who have undergone hematopoietic stem cell or lung transplantation, and are associated with high mortality rates [3] [2] [4].

The table below summarizes the in vitro resistance profiles of Lomentospora prolificans, highlighting the urgent need for new therapeutic options:

Antifungal Agent Reported MIC90 or MIC Value Susceptibility Interpretation
Voriconazole >16 µg/mL [1] Resistant
Itraconazole >16 µg/mL [1] Resistant
Posaconazole >16 µg/mL [1] Resistant
Isavuconazole >16 µg/mL [1] Resistant
Amphotericin B >16 µg/mL [3] [1] Resistant
Terbinafine >64 µg/mL [1] Resistant
Micafungin MEC90 >8 µg/mL [1] Resistant

Standardized Antifungal Susceptibility Testing Frameworks

While Olorofim-specific data was not available, established standards from the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST) provide the foundational protocols for testing filamentous fungi.

Organization Relevant Document Scope and Application
CLSI M38M51S: Performance Standards for Antifungal Susceptibility Testing of Filamentous Fungi, 3rd Ed. [5] Reference method for broth dilution testing of conidium (spore)-forming molds, including Scedosporium.
CLSI M57S: Epidemiological Cutoff Values (ECVs) for Antifungal Susceptibility Testing, 4th Ed. [5] Provides ECVs to detect non-wild-type isolates with acquired resistance mechanisms.
EUCAST EUCAST AFST Methods [6] Develops and standardizes broth microdilution methods and clinical breakpoints for fungi in Europe.

The following workflow outlines the general process for conducting antifungal susceptibility testing based on these standard guidelines:

A Prepare Fungal Inoculum (Conidial Suspension) B Standardize Inoculum Density ( e.g., 0.5 McFarland) A->B D Inoculate Microdilution Plates B->D C Prepare Antifungal Drug Dilutions in RPMI-1640 Broth C->D E Incubate Plates ( e.g., 35°C for 48-72h) D->E F Determine Minimum Inhibitory Concentration (MIC) E->F G Data Analysis: Compare MIC to Epidemiological Cutoff Value (ECV) F->G

Research Perspectives and Combination Therapy

Given the high mortality of these infections, research is exploring several avenues:

  • Novel Antifungals: The search for new drugs like this compound (a member of the orotomide class) is a critical area of investigation, as it represents a new mechanism of action distinct from azoles and echinocandins [7].
  • Combination Therapy: In vitro studies and clinical case reports suggest that combination therapy, particularly voriconazole and terbinafine, can have a synergistic effect and is a recommended first-line approach for L. prolificans infections [3] [1] [2].
  • Adjunctive Surgical Intervention: Where feasible, surgical debridement of infected tissue is strongly associated with improved survival [4] [8].

Protocol Development Considerations

To establish a robust testing protocol for this compound, you would need to integrate the novel drug into the standard framework. Key considerations include:

  • Inoculum Preparation: Follow CLSI M38 or EUCAST guidelines to prepare a standardized conidial suspension from a freshly cultured Scedosporium or L. prolificans isolate [5] [6].
  • Drug Preparation: Prepare a stock solution of this compound and perform a series of two-fold dilutions in the appropriate broth medium to cover a wide concentration range expected to include the MIC.
  • Quality Control: Include quality control strains, such as Aspergillus flavus ATCC 204304 or other relevant molds, as required by standard protocols to ensure the reliability of the test results [3] [5].

I hope this detailed background on the resistance patterns and standardized testing frameworks provides a solid foundation for your work. Should you require information on the specific mechanism of action of this compound or further clinical case studies, please feel free to ask.

References

Comprehensive Application Notes and Protocols: Olorofim Efficacy in Murine Aspergillosis Models

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to Olorofim and Its Therapeutic Significance

This compound (F901318) represents the first-in-class orotomide antifungal with a novel mechanism of action that distinguishes it from currently available antifungal classes. As a dihydroorotate dehydrogenase (DHODH) inhibitor, this compound disrupts de novo pyrimidine biosynthesis in fungi, preventing DNA/RNA synthesis and ultimately leading to fungal cell death. This molecular target exhibits significant specificity for fungal versus human DHODH (approximately 2000-fold selective inhibition), providing a favorable therapeutic window [1]. The emergence of azole-resistant Aspergillus fumigatus and the increasing incidence of infections caused by multiresistant cryptic Aspergillus species have created an urgent need for new antifungal classes with novel mechanisms of action [2] [3].

The therapeutic significance of this compound extends beyond its novel mechanism to its broad activity against difficult-to-treat molds, including azole-resistant Aspergillus fumigatus, various dermatophytes, and endemic dimorphic fungi [1] [3]. Particularly noteworthy is its activity against species that are intrinsically less susceptible to current antifungals, such as Aspergillus nidulans and Aspergillus tanneri, which pose significant treatment challenges in immunocompromised patients, especially those with chronic granulomatous disease (CGD) [2]. The completed Phase II clinical trial and ongoing Phase III trial (NCT05101187) position this compound as a promising therapeutic agent for invasive fungal infections refractory to existing treatments [4] [1].

In Vivo Efficacy Data Summary

Survival Outcomes in Murine Models

Table 1: Survival Rates of this compound-Treated Mice in Aspergillosis Models

Aspergillus Species Mouse Model Treatment Regimen Survival Rate (%) Control Survival (%)
A. fumigatus (B5233) Neutropenic CD-1 15 mg/kg q8h × 9 days 81% <10%
A. nidulans (M24) Neutropenic CD-1 15 mg/kg q8h × 9 days 88% <10%
A. tanneri (NIH1004) Neutropenic CD-1 15 mg/kg q8h × 9 days 80% <10%
A. fumigatus (B5233) CGD (gp91-/- phox) 15 mg/kg q8h × 9 days 88% <10%
A. nidulans (M24) CGD (gp91-/- phox) 15 mg/kg q8h × 9 days 63% <10%
A. tanneri (NIH1004) CGD (gp91-/- phox) 15 mg/kg q8h × 9 days 75% <10%

Comprehensive studies have demonstrated that this compound significantly improves survival in both neutropenic CD-1 mice and mice with chronic granulomatous disease (CGD) when challenged with various Aspergillus species [2] [5]. The consistent survival advantage across different immunodeficiency models and fungal pathogens highlights the robust therapeutic potential of this compound. Importantly, the efficacy of this compound was independent of the triazole MICs of the infecting Aspergillus strains, indicating its potential value in treating azole-resistant aspergillosis [2].

Fungal Burden and Biomarker Assessment

Table 2: Fungal Burden and Inflammatory Marker Reduction Post-Olorofim Treatment

Parameter A. fumigatus A. nidulans A. tanneri
Galactomannan Suppression Significant Significant Significant
Fungal DNA Burden (Kidney) Significant reduction Significant reduction Significant reduction
Histopathological Findings Limited inflammatory foci, rare fungal elements Limited inflammatory foci, rare fungal elements Limited inflammatory foci, rare fungal elements
Control Group Findings Abundant fungal filaments Abundant fungal filaments Abundant fungal filaments

This compound treatment resulted in significant suppression of galactomannan levels across all three Aspergillus species tested, indicating reduced fungal burden [2] [5]. This biomarker response correlated with reduced fungal DNA burden in organs throughout the experimental period. Histopathological examination of tissues from this compound-treated mice revealed only a limited number of inflammatory foci with few or no detectable fungal elements, in stark contrast to control groups that showed abundant fungal filaments [2]. These findings demonstrate the potent fungicidal activity of this compound in vivo against a spectrum of Aspergillus species, including those known to be less susceptible to currently available antifungals.

Detailed Experimental Protocols

Murine Models of Invasive Aspergillosis

Animal Model Preparation:

  • Neutropenic CD-1 Mouse Model: Render mice neutropenic via intraperitoneal administration of cyclophosphamide (150 mg/kg) at day -4 and day -1 prior to infection, supplemented with subcutaneous cortisone acetate (200 mg/kg) on day -1 to enhance susceptibility to Aspergillus infection [2].

  • Chronic Granulomatous Disease (CGD) Model: Utilize gp91phox-deficient (gp91-/-) mice that lack a functional NADPH oxidase complex, mimicking the human CGD immunodeficient state. No additional immunosuppression is required for this model [2].

Infection Protocol:

  • Prepare fungal inoculum from 5-day-old sporulated cultures on Sabouraud dextrose agar at 35°C.
  • Harvest conidia by flooding plates with sterile phosphate-buffered saline (PBS) containing 0.05% Tween-20.
  • Filter suspensions through 40μm cell strainers to remove hyphal fragments.
  • Count spores using a hemocytometer and adjust concentration to 1-5 × 10^6 CFU/mL in sterile PBS.
  • Deliver inoculum via tail vein injection (200μL per mouse) for disseminated infection model.
  • Confirm infection by culturing aliquot of inoculum on SAB agar plates [2].
This compound Treatment Protocol

Dosing Formulation and Administration:

  • Prepare this compound fresh daily in appropriate vehicle for intraperitoneal injection.
  • Administer at 15 mg/kg body weight every 8 hours (q8h) for 9 days.
  • Initiate treatment 1-hour post-infection for early intervention models or at established timepoints post-infection for therapeutic efficacy models.
  • Maintain control groups receiving vehicle-only administration at identical volumes and schedules [2] [5].

Monitoring and Endpoint Assessment:

  • Monitor survival twice daily for 10-day experimental period.
  • Collect serum for galactomannan testing at predetermined intervals (e.g., days 1, 3, 5, 7, 10).
  • Euthanize subset animals at day 3 for histopathology and fungal burden assessment.
  • Process kidneys and lungs for quantitative PCR to determine fungal DNA burden.
  • Preserve tissues in 10% neutral buffered formalin for histopathological examination with Grocott's methenamine silver stain for fungal elements [2].

Pharmacokinetic and Pharmacodynamic Relationships

Pharmacokinetic Parameters of this compound

Table 3: Pharmacokinetic Parameters of this compound Following Intraperitoneal Administration

Dose (mg/kg) Cmax (ng/mL) Cmin (ng/mL) Tmax (h) AUC0-8 (ng·h/mL)
2.5 1,345 185 0.5 4,399
5 2,860 122 0.5 8,478
10 5,220 986 0.5 16,840
15 5,280 1,560 0.5 27,244
20 4,000 2,355 2 28,475

Pharmacokinetic studies demonstrate that this compound exhibits linear pharmacokinetics in the dose range of 2.5-15 mg/kg, with the area under the curve (AUC) correlating significantly with dose in a linear fashion (R = 0.96) [2]. The time to maximum concentration (Tmax) occurs rapidly within 0.5 hours of dosing for doses up to 15 mg/kg. Importantly, at the efficacious dose of 15 mg/kg q8h, the minimum plasma concentration (Cmin) remains well above the level required for efficacy (100-300 ng/mL) as established in other murine models [2].

The pharmacokinetic profile supports the every-8-hour dosing regimen, maintaining concentrations above the target threshold throughout the dosing interval. The maximum concentration (Cmax) achieved at the 15 mg/kg dose is 5,280 ng/mL, substantially higher than the MIC values for susceptible Aspergillus species (typically 0.008-0.062 μg/mL), providing a favorable pharmacodynamic profile for eradication of infection [2].

Combination Therapy Considerations

Recent in vitro studies have revealed important considerations for this compound use in combination with other antifungal agents. Unidirectional antagonism has been observed between this compound and mold-active azoles (voriconazole, posaconazole, isavuconazole), with the strongest effect noted in A. niger [4]. In these combinations, azole MIC values remain unaffected, but this compound MIC values increase, though they typically remain within wild-type distributions [4].

This antagonism may have clinical relevance, as demonstrated in a recent investigation of this compound pharmacodynamics in combination with posaconazole in vivo. While antagonism between the two agents was observed in a murine model challenged with an azole-susceptible A. fumigatus strain, combination therapy still achieved greater therapeutic effects than either monotherapy [4]. However, for azole-resistant strains, only this compound monotherapy effectively suppressed infection, suggesting that combination approaches should be avoided in this context [4].

Notably, this compound demonstrates indifference when combined with terbinafine or caspofungin across all tested isolates, providing potential alternative combination strategies [4]. Additionally, despite its lack of activity against Candida species, this compound does not interfere with the anti-Candida activity of fluconazole or voriconazole, allowing for co-administration without loss of azole effect against yeast pathogens [4].

Potential Clinical Applications and Future Directions

The compelling efficacy data from murine models positions this compound as a promising therapeutic candidate for several challenging clinical scenarios:

  • Azole-resistant Aspergillus infections: this compound demonstrates potent activity against Aspergillus fumigatus isolates with various resistance mechanisms, including TR34/L98H and G138C Cyp51A mutations [4] [3]. Its efficacy is unrelated to triazole MICs, making it particularly valuable in regions with high rates of environmental azole resistance [2].

  • Infections in Chronic Granulomatous Disease: The significant activity against A. nidulans is especially relevant for CGD patients, who are particularly susceptible to invasive infections with this species that are often refractory to conventional antifungal therapy [2] [6].

  • Infections by Rare and Multidrug-Resistant Molds: this compound shows promising activity against difficult-to-treat molds including Scedosporium species, Lomentospora prolificans, and various dermatophytes, expanding treatment options for these rare but devastating infections [1] [3].

The ongoing Phase III clinical trial (NCT05101187) will provide critical data on this compound's efficacy and safety in human patients with invasive fungal infections, potentially establishing a new standard of care for infections with limited treatment options [4] [1].

Visual Experimental Workflow

G Start Study Initiation AnimalModels Mouse Model Selection Start->AnimalModels Neutropenic Neutropenic CD-1 Mice (Cyclophosphamide + Cortisone) AnimalModels->Neutropenic CGD CGD Model (gp91-/- phox) No Immunosuppression AnimalModels->CGD Infection Aspergillus Inoculation 1-5×10^6 CFU via tail vein Neutropenic->Infection CGD->Infection Treatment This compound Administration 15 mg/kg q8h IP for 9 days Infection->Treatment Assessment Endpoint Assessment Treatment->Assessment Survival Survival Monitoring 10-day duration Assessment->Survival Biomarkers Biomarker Analysis Galactomannan, Fungal DNA Assessment->Biomarkers Histopathology Histopathological Examination Grocott's silver stain Assessment->Histopathology Results Efficacy Assessment Survival->Results Biomarkers->Results Histopathology->Results

Diagram 1: In vivo efficacy evaluation workflow for this compound in murine aspergillosis models

This compound Mechanism of Action Pathway

G This compound This compound Administration CellularTarget Binds to fungal DHODH (N-terminal helical domain) This compound->CellularTarget EnzymeInhibition Inhibits dihydroorotate to orotate conversion CellularTarget->EnzymeInhibition PathwayDisruption Disrupts de novo pyrimidine biosynthesis EnzymeInhibition->PathwayDisruption Consequences Cellular Consequences PathwayDisruption->Consequences UMPDepletion UMP/UTP Depletion Consequences->UMPDepletion CellWallDefects Cell Wall Defects Reduced glucan, increased chitin Consequences->CellWallDefects Morphological Morphological Changes Inhibited germination, hyphal swelling Consequences->Morphological Fungicidal Fungicidal Activity Time-dependent cell death UMPDepletion->Fungicidal CellWallDefects->Fungicidal Morphological->Fungicidal

Diagram 2: this compound mechanism of action and cellular effects

References

Olorofim breakthrough therapy designation FDA EMA

Author: Smolecule Technical Support Team. Date: February 2026

Mechanism of Action and Fungal Specificity

Olorofim's novel mechanism disrupts a fundamental fungal metabolic pathway, offering a new line of attack against resistant pathogens.

  • Target and Pathway: this compound reversibly inhibits dihydroorotate dehydrogenase (DHODH), a key enzyme in the de novo pyrimidine biosynthesis pathway. This inhibition blocks the production of uridine-5'-monophosphate (UMP) and uridine-5'-triphosphate (UTP) [1].
  • Cellular Consequences: Depletion of these essential pyrimidines leads to several fatal cellular defects in fungi:
    • Inhibition of Germination and Polarized Growth: Conidia fail to germinate, and existing hyphae cannot maintain polarized growth, leading to swelling and eventual cell lysis [1].
    • Cell Wall Disruption: Treatment causes dysregulation of cell wall synthesis, characterized by a decrease in beta-1,3-glucan and a compensatory increase in chitin content, weakening the cell wall structure [1].
  • Selective Toxicity: The drug's high specificity stems from a structural difference; human DHODH is only about 30% identical to its fungal homolog, resulting in this compound inhibiting the fungal enzyme 2000-fold more effectively than the human version [1].

The following diagram illustrates the mechanism of action and its consequences on the fungal cell.

G This compound This compound FungalDHODH Fungal DHODH Enzyme This compound->FungalDHODH Inhibits PyrimidinePathway de novo Pyrimidine Biosynthesis Pathway FungalDHODH->PyrimidinePathway Disrupts UMP_UTP UMP/UTP Depletion PyrimidinePathway->UMP_UTP CellWall Cell Wall Disruption (↓ Glucan, ↑ Chitin) UMP_UTP->CellWall Growth Inhibition of Germination & Polarized Growth UMP_UTP->Growth Death Fungal Cell Death CellWall->Death Growth->Death

Spectrum of Activity and Resistance

This compound exhibits a targeted and clinically valuable spectrum of activity, particularly against molds that are difficult to treat with existing antifungals.

  • Broad Mold Coverage: It demonstrates potent in vitro and in vivo activity against a range of molds and dimorphic fungi, including [1] [2] [3]:
    • Aspergillus species (including azole-resistant and cryptic species)
    • Lomentospora prolificans
    • Scedosporium species
    • Coccidioides species
    • Other rare molds like Scopulariopsis, Penicillium, and Talaromyces
  • Key Gaps in Coverage: Importantly, this compound lacks activity against yeasts (e.g., Candida, Cryptococcus) and fungi in the order Mucorales, as these organisms have a structurally different version of the target DHODH enzyme [1] [3] [4].
  • Resistance Profile: To date, no emergence of resistance during clinical use has been reported. The drug's target, DHODH, is remarkably well-conserved among Aspergillus-related species, and surveillance shows a unimodal MIC distribution without a trailing population of less-susceptible isolates [4].

Clinical Efficacy and Safety Profile

Clinical data from a Phase 2b study (NCT03583164) supports the efficacy and tolerability of this compound in a high-need population with limited or no treatment options [2].

Efficacy Outcomes: The primary endpoint was a global response (a composite of clinical, radiological, and mycological responses) assessed by a Data Review Committee.

Time Point Global Response (Success) Global Response (including Stable Disease) Clinical Response Alone
Day 42 28.7% (58/202) 75.2% (152/202) 59.9% (121/202)
Day 84 27.2% (55/202) 63.4% (128/202) 54.0% (109/202)
  • All-cause mortality was 11.9% at day 42 and 16.3% at day 84 [2].
  • The patient population included infections with Aspergillus spp. (n=101, 22 azole-resistant), Lomentospora prolificans (n=26), Scedosporium spp. (n=22), and Coccidioides spp. (n=41) [2].
  • A published case report demonstrated the successful use of this compound monotherapy to cure L. prolificans osteomyelitis and synovitis in an 8-year-old patient after standard antifungals failed. The patient tolerated a 6-month course with no side effects and remained well 18 months post-treatment [3].

Safety and Tolerability:

  • The most common notable adverse event was liver enzyme elevation, which occurred in 10% of patients (20/203). Most of these cases were managed to resolution by dose modification (7%), with only 3% requiring treatment discontinuation [2].
  • Gastrointestinal intolerance was also reported in 10% of patients, typically mild to moderate and self-limiting [2].
  • No treatment-related deaths were reported [2].

Experimental Protocols for Susceptibility Testing

For researchers characterizing fungal isolates, here are key methodologies cited in the clinical development of this compound.

Protocol 1: Reference Broth Microdilution Testing This method was used to determine the MIC of this compound against a clinical isolate of L. prolificans in a case study [3].

  • Panel Preparation: Use a frozen broth microdilution panel.
  • Testing Standard: Follow the Clinical and Laboratory Standards Institute (CLSI) reference method M38 as a guide for setting up the test.
  • Inoculation: Prepare a standardized inoculum of the fungal conidia suspension.
  • Incubation: Incubate the panels at the appropriate temperature and duration as specified by CLSI M38.
  • MIC Reading: The MIC for this compound in the cited case was reported as 0.06 µg/mL, which was significantly lower than all other antifungals tested [3].

Protocol 2: In Vitro Susceptibility Reversal Assay This assay confirms that the antifungal activity of this compound is specifically due to the inhibition of the pyrimidine pathway [1].

  • Preparation of Plates: Incorporate this compound into the culture medium at a predetermined concentration.
  • Addition of Pyrimidine: Supplement the medium with exogenous uridine (or another pyrimidine source) at concentrations ≥ 5 mM.
  • Inoculation and Incubation: Inoculate with the fungal test isolate and incubate.
  • Result Interpretation: Observe a significant reversal of this compound's inhibitory effect, evidenced by restored fungal growth, in the presence of high concentrations of exogenous pyrimidine. Note that serum pyrimidine levels in humans (~15 µM) are far too low to cause this reversal in vivo [1].

Application Notes for Drug Development

For scientists integrating this compound into R&D programs, consider these points.

  • Diagnostic-Driven Use: this compound is a "special drug for special patients." Its effective deployment in clinical practice or trial design requires precise fungal diagnosis to ensure the pathogen is within its spectrum of activity [4].
  • Oral Formulation Advantage: The availability of an oral formulation is a key differentiator, especially for infections requiring months of therapy, such as chronic pulmonary aspergillosis or osteomyelitis [1] [3] [4].
  • Agricultural Application Risk: There is interest in using this compound as a fungicide in agriculture (e.g., for wheat diseases). The drug development community should be aware that such use could potentially foster environmental resistance, compromising the long-term efficacy of this compound in human medicine [4].

Future Development and Regulatory Path

The journey toward full regulatory approval for this compound is ongoing.

  • Following the FDA's Complete Response Letter in 2023, F2G is working on resubmitting the NDA with additional data and analyses from the complete Phase 2b dataset [5] [6].
  • A global Phase 3 trial (OASIS, NCT05101187) is currently enrolling patients. This study is comparing this compound versus AmBisome followed by standard of care in patients with invasive aspergillosis [7] [5] [6].

Conclusion

This compound, with its novel mechanism of action, targeted spectrum, and oral bioavailability, represents a pivotal addition to the antifungal arsenal. It addresses a critical unmet need for patients with invasive infections caused by resistant and rare molds. While regulatory approval is pending, the compelling clinical data and specialized designations underscore its potential to become a cornerstone for treating these life-threatening fungal diseases.

References

Olorofim treatment invasive fungal disease resistant Aspergillus

Author: Smolecule Technical Support Team. Date: February 2026

Olorofim Basic Information

This compound (formerly F901318) represents the first novel antifungal class developed in the past 20 years, with a unique mechanism of action distinct from currently available antifungal classes [1] [2]. It is the first member of the orotomide class of antifungals to be evaluated clinically for the treatment of invasive mold infections [1].

Mechanism of Action

This compound acts as a reversible inhibitor of the enzyme dihydroorotate dehydrogenase (DHODH), which catalyzes the fourth step in the de novo synthesis of pyrimidine [1] [3]. This inhibition disrupts the formation of uridine-5'-monophosphate (UMP) and uridine-5'-triphosphate (UTP), leading to several cascading effects [1] [3]:

  • Cell Wall Disruption: UTP is required for the formation of UDP-sugars, which are substrates for 1,3-β-D-glucan synthase and chitin synthase, enzymes critical for fungal cell wall synthesis. Inhibition leads to cell wall disorganization and hyphal lysis [1].
  • Cell Cycle Arrest: UTP is essential for the synthesis of DNA/RNA pyrimidine derivatives (cytosine, thymine, uracil). Depletion halts mitosis and DNA replication [1].
  • Morphological Changes: Exposure to this compound leads to increased hyphal septation, reduced size of hyphal compartments, and significant enlargement of vacuoles, potentially indicating activation of autophagy [1] [3].

The following diagram illustrates the mechanism of action of this compound and its cellular consequences:

G This compound This compound DHODH Dihydroorotate Dehydrogenase (DHODH) This compound->DHODH Inhibits Pyrimidine de novo Pyrimidine Biosynthesis DHODH->Pyrimidine Disrupts UTP_UMP UTP/UMP Depletion Pyrimidine->UTP_UMP CellWall Cell Wall Disruption UTP_UMP->CellWall 1. Reduced UDP-sugars DNA_RNA DNA/RNA Synthesis Inhibition UTP_UMP->DNA_RNA 2. Reduced precursors Lysis Hyphal Lysis & Cell Death CellWall->Lysis CellCycle Cell Cycle Arrest DNA_RNA->CellCycle CellCycle->Lysis

Spectrum of Activity & Resistance

This compound exhibits a unique and targeted spectrum of activity, which is crucial for understanding its clinical application [1] [3].

Table 2: In Vitro Activity of this compound Against Various Fungal Pathogens

Organism Category Representative Pathogens This compound Activity Notes
Molds Aspergillus fumigatus (including azole-resistant strains), A. nidulans, A. tanneri [4] Active Consistent activity against various Aspergillus species, including those rare in CGD patients [4]
Scedosporium spp., Lomentospora prolificans [1] [5] Active Intrinsically resistant to multiple available antifungals [5]
Fusarium spp. [1] Variable Species-specific activity
Dimorphic Fungi Coccidioides spp., Histoplasma spp., Blastomyces spp. [1] Active -
Yeasts Candida spp., Cryptococcus spp. [1] [3] Not Active -
Mucorales Rhizopus, Mucor [1] [3] Not Active Due to phylogenetic differences in DHODH enzyme [5]
Resistance Mechanisms

While no intrinsic resistance to this compound was found in a large screen of 975 clinical A. fumigatus isolates, resistance can be acquired through mutations in the pyrE gene encoding DHODH [6]. Key resistance mutations include:

  • G119 Substitutions: Amino acid substitutions at the G119 locus (e.g., G119C, G119V, G119A) are a hotspot, reducing this compound's affinity for DHODH [7] [6].
  • Other Mutations: Mutations at other loci (e.g., H116R, L164P, V200E) have also been linked to resistance, some of which may confer cross-resistance to the agrochemical fungicide ipflufenoquin, which also targets DHODH [7].

The frequency of acquired this compound resistance development in A. fumigatus is reported to be higher than for voriconazole but lower than for itraconazole [6].

Experimental Protocols

In Vitro Susceptibility Testing
  • Principle: Broth microdilution methods according to CLSI (M38) or EUCAST guidelines to determine the Minimum Inhibitory Concentration (MIC) [4] [6].
  • Procedure:
    • Prepare this compound stock solutions in DMSO and serially dilute in appropriate broth (e.g., RPMI-1640).
    • Inoculate wells with a standardized conidial suspension of Aspergillus (0.4-5 × 10⁴ CFU/mL).
    • Incubate at 35°C for 48 hours.
    • The MIC is defined as the lowest concentration that visually inhibits 100% of fungal growth.
  • Note: Exogenous pyrimidine supplementation (e.g., ≥5 mM uridine) can reverse this compound's activity and serve as a control for mechanism-specific action [1] [3].
In Vivo Efficacy Protocol (Murine Model of Invasive Aspergillosis)
  • Animal Model: Immunocompromised mice (e.g., neutropenic CD-1 mice or mice with Chronic Granulomatous Disease - CGD) [4].
  • Infection: Inoculate mice intravenously or via inhalation with a lethal dose of Aspergillus conidia (e.g., 5×10⁵ CFU for A. fumigatus in neutropenic mice) [4].
  • Treatment:
    • Dosing Regimen: Intraperitoneal administration of this compound at 15 mg/kg every 8 hours [4].
    • Treatment Initiation: Start 8-16 hours post-infection.
    • Duration: 9 days [4].
  • Endpoint Assessment:
    • Survival: Monitor for 10 days post-infection.
    • Fungal Burden: Quantify fungal DNA in organs (e.g., kidneys, lungs) by PCR.
    • Biomarker: Measure serum galactomannan levels.
    • Histopathology: Examine organ tissues for fungal elements and inflammatory damage.

Clinical Application & Pharmacokinetics

Clinical data from a phase 2b study demonstrate the real-world potential of this compound for treating invasive fungal diseases in patients with limited therapeutic options [5] [8].

Table 3: Clinical Outcomes from a Phase 2b Study of this compound (n=202)

Parameter Day 42 Day 84
Global Response Rate (Success) 28.7% 27.2%
Global Response (including Stable Disease) 75.2% 63.4%
Clinical Response Rate 59.9% 54.0%
All-Cause Mortality 11.9% 16.3%

Data sourced from [8]

Dosing Regimen & Pharmacokinetics (Based on Clinical Trial Data)
  • Initial Regimen (Complex): A weight-based loading dose (180-300 mg) on day 1, followed by a weight-based maintenance dose (120-240 mg/day) in divided doses [8].
  • Simplified Regimen: A fixed-dose regimen of a 150 mg loading dose twice on day 1, followed by a 90 mg maintenance dose twice daily [8].
  • Key PK Parameters:
    • Bioavailability: >45% following oral administration [3].
    • Half-life: Approximately 20-30 hours, supporting twice-daily dosing [1].
    • Protein Binding: High (>99%) [1].
    • Distribution: Large volume of distribution (~3 L/kg), with some distribution into the central nervous system [1].

Safety and Resistance Considerations

  • Adverse Effects: The most common medically significant adverse effect is liver enzyme elevation, which was manageable via dose modification or discontinuation. Gastrointestinal intolerance (typically mild/moderate and self-limiting) has also been reported [8].
  • Drug-Drug Interactions: this compound is a weak inhibitor of CYP3A4 and is metabolized by multiple CYP450 isoenzymes, indicating a potential for interactions [1].

Given the emerging evidence of cross-resistance between this compound and the agrochemical ipflufenoquin, environmental surveillance and stewardship will be critical to preserve the clinical efficacy of this novel agent [7].

Conclusion

This compound represents a significant advancement in antifungal therapy, offering a novel mechanism of action, a favorable oral formulation, and potent activity against a range of difficult-to-treat mold infections, including azole-resistant Aspergillus. The provided application notes and protocols offer a foundation for researchers and drug development professionals to further investigate and utilize this promising agent.

References

Olorofim Activity Against Azole-Resistant Aspergillus fumigatus: Comprehensive Application Notes and Experimental Protocols

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to Olorofim and the Challenge of Azole Resistance

Invasive fungal infections pose a significant threat to public health, with Aspergillus fumigatus representing one of the most prevalent mold pathogens globally. The emergence of azole resistance in A. fumigatus has become a critical concern in clinical mycology, driven by both environmental fungicide exposure and long-term antifungal use in patients. Azole resistance is associated with nearly doubled mortality rates in invasive aspergillosis, rising from approximately 40% to 80% according to recent surveillance data [1] [2]. This alarming trend has created an urgent need for novel antifungal agents with distinct mechanisms of action that circumvent existing resistance mechanisms. This compound (formerly F901318) represents the first member of the orotomide class of antifungals to reach advanced clinical development, offering a promising therapeutic alternative for infections caused by azole-resistant Aspergillus fumigatus and other difficult-to-treat molds [3] [4].

This compound's clinical development has been accelerated through various regulatory designations, including FDA Breakthrough Therapy status for invasive aspergillosis, lomentosporiosis, and scedosporiosis (November 2019), and orphan drug designations from both the FDA and EMA for multiple invasive fungal infections [4] [2]. Its unique mechanism of action, favorable safety profile, and oral bioavailability position this compound as a potential cornerstone for managing resistant mold infections in the future. These application notes provide researchers and clinical scientists with comprehensive experimental protocols and efficacy data supporting this compound's use against azole-resistant A. fumigatus.

Mechanism of Action

This compound exerts its antifungal activity through a novel mechanism that distinguishes it from all currently approved antifungal classes. It functions as a potent and selective inhibitor of the fungal enzyme dihydroorotate dehydrogenase (DHODH), which catalyzes the fourth step in the de novo pyrimidine biosynthesis pathway [3] [4]. This enzyme is essential for the conversion of dihydroorotate to orotate, a critical precursor in the production of uridine-5'-monophosphate (UMP) and uridine-5'-triphosphate (UTP) [2].

The inhibition of pyrimidine biosynthesis by this compound has pleiotropic effects on fungal cellular processes:

  • Disruption of cell wall integrity: UTP is required for the synthesis of UDP-sugars, which serve as essential substrates for chitin synthase and 1,3-β-D-glucan synthase – key enzymes responsible for synthesizing critical fungal cell wall components [3] [2]. This compound exposure leads to significant reductions in 1,3-β-D-glucan at hyphal tips and peripheral mycelium, while simultaneously increasing chitin content as a compensatory mechanism [3].

  • Inhibition of nucleic acid synthesis: Pyrimidines are essential precursors for DNA and RNA synthesis; their depletion disrupts cell cycle progression and mitosis [3] [2]. Time-lapse microscopy demonstrates that this compound immediately slows hyphal elongation upon exposure, with prolonged treatment (34 hours) leading to hyphal swelling and eventual cell lysis after approximately 120 hours [4] [2].

  • Morphological alterations: this compound treatment induces increased septation, reduced hyphal compartment size, and significant vacuolar enlargement, potentially reflecting activation of autophagy pathways and cell cycle arrest in response to nutrient stress [3] [2].

A critical advantage of this compound lies in its selective targeting of fungal DHODH. The human DHODH enzyme shares only approximately 30% identity with its fungal counterpart, resulting in a 2000-fold reduced susceptibility to this compound inhibition, which translates to a favorable therapeutic window [4] [2]. Furthermore, while fungi can potentially scavenge pyrimidines from the environment, the concentrations required to reverse this compound's activity (≥5 mM) far exceed physiological levels in human serum (~15 μM), making this bypass mechanism clinically irrelevant [2].

The diagram above illustrates this compound's unique mechanism of action, highlighting its specific inhibition of the fungal pyrimidine biosynthesis pathway and the consequent cellular effects that ultimately lead to fungal cell death.

In Vitro Efficacy Data

Activity Against Azole-Resistant Aspergillus fumigatus

Comprehensive in vitro susceptibility testing has demonstrated that this compound retains potent activity against Aspergillus fumigatus regardless of azole resistance status. A multicenter study evaluating 332 A. fumigatus sensu lato clinical isolates, including 312 A. fumigatus sensu stricto and 20 cryptic species, revealed that this compound exhibited consistent activity against both azole-susceptible and azole-resistant strains [5].

Table 1: In Vitro Activity of this compound Against Azole-Resistant A. fumigatus Clinical Isolates

Strain Characteristic Number of Isolates This compound MIC Range (mg/L) This compound MIC₉₀ (mg/L)
A. fumigatus sensu stricto (total) 312 0.008-0.125 0.064
Azole-susceptible isolates 268 0.008-0.125 0.064
Azole-resistant isolates 44 0.016-0.125 0.064
TR34/L98H mutants 24 0.016-0.125 0.064
G54 mutants 5 0.032-0.064 0.064
TR46/Y121F/T289A mutants 1 0.032 0.032
Other Cyp51A mutations 4 0.016-0.064 0.064
Wild-type Cyp51A (azole-resistant) 10 0.016-0.125 0.125
Cryptic species (total) 20 0.004-0.016 0.016
Azole-resistant cryptic species 18 0.004-0.016 0.016
Amphotericin B-resistant cryptic species 13 0.004-0.016 0.016

The data clearly demonstrate that this compound's minimum inhibitory concentrations (MICs) remain within a narrow, potent range regardless of azole resistance mechanisms or amphotericin B resistance [5]. This consistent activity across diverse resistance profiles underscores this compound's potential as a therapeutic option for infections caused by multidrug-resistant Aspergillus isolates.

Spectrum of Activity

This compound exhibits a broad spectrum of activity against numerous filamentous fungi and dimorphic pathogens while showing no clinically relevant activity against yeasts or Mucorales [3] [4]. This selective spectrum is attributed to phylogenetic variations in the DHODH enzyme across fungal species.

Table 2: Spectrum of this compound Activity Against Various Fungal Pathogens

Fungal Organism This compound MIC Range (mg/L) Clinical Relevance
Aspergillus fumigatus (azole-susceptible) 0.008-0.125 Primary treatment option
Aspergillus fumigatus (azole-resistant) 0.016-0.125 Salvage therapy
Aspergillus lentulus 0.004-0.016 Intrinsically less susceptible to azoles
Aspergillus terreus 0.016-0.064 Amphotericin B resistant
Lomentospora prolificans 0.008-0.032 Pan-resistant to most antifungals
Scedosporium apiospermum 0.016-0.064 Variable susceptibility to antifungals
Coccidioides spp. 0.008-0.032 Alternative to azoles
Fusarium spp. Variable, species-dependent Limited treatment options
Microascus/Scopulariopsis 0.016-0.125 Often multidrug-resistant
Candida spp. >8 No activity
Mucorales >8 No activity
Cryptococcus neoformans >8 No activity

The distinctive spectrum of this compound makes it particularly valuable for treating infections with limited therapeutic options, including lomentosporiosis, scedosporiosis, and infections caused by cryptic Aspergillus species [4] [2]. Importantly, the lack of cross-resistance with existing antifungal classes positions this compound as an important addition to the antifungal armamentarium.

Clinical Evidence

Phase 2b Clinical Trial Results

The efficacy and safety of this compound in treating invasive fungal diseases (IFDs) have been evaluated in a single-arm, open-label, phase 2b study involving patients with limited therapeutic options [6] [7]. This multicenter international trial enrolled 203 patients with proven IFDs or probable invasive pulmonary aspergillosis who had failed, were intolerant to, or had infections resistant to standard antifungal therapies.

Table 3: Clinical Efficacy of this compound in Phase 2b Trial (Modified ITT Population, n=202)

Efficacy Endpoint Day 42 Results Day 84 Results
Successful global response (complete/partial improvement) 28.7% (58/202) [95% CI: 22.6-35.5] 27.2% (55/202) [95% CI: 21.2-33.9]
Successful global response (including stable disease) 75.2% (152/202) [95% CI: 68.7-81.0] 63.4% (128/202) [95% CI: 56.3-70.0]
Successful clinical response 59.9% (121/202) [95% CI: 52.8-66.7] 54.0% (109/202) [95% CI: 46.8-61.0]
All-cause mortality 11.9% (24/202) [95% CI: 7.8-17.2] 16.3% (33/202) [95% CI: 11.5-22.2]

The trial included patients with diverse fungal pathogens, with Aspergillus spp. representing the largest group (n=101), including 22 azole-resistant strains [6]. Other pathogens included Lomentospora prolificans (n=26), Scedosporium spp. (n=22), Coccidioides spp. (n=41), and other rare fungi (n=12) [6] [7]. The study demonstrated that this compound provided clinical benefit across this spectrum of difficult-to-treat infections, with a satisfactory safety profile.

Safety and Tolerability

The safety profile of this compound has been characterized through clinical trials, revealing generally manageable adverse events. In the phase 2b study, the mean dosing duration was 73 days (SD 25) for the 203 patients in the main treatment phase, with 114 patients receiving extended treatment (mean 361 days, SD 220) [6]. The most notable safety findings included:

  • Hepatic effects: Medically significant liver enzyme elevations, adjudicated to be at least possibly related to this compound, occurred in 20 of 203 patients (10%). These were managed to resolution by dose modification in 14 patients (7%) or by treatment discontinuation in 6 patients (3%) [6].

  • Gastrointestinal effects: Mild to moderate, self-limiting gastrointestinal intolerance occurred in 20 of 203 patients (10%) [6].

  • No treatment-related deaths were reported in the phase 2b trial, supporting the acceptable safety profile of this compound for this seriously ill patient population with limited alternatives [6] [7].

Resistance Mechanisms and Profiling

Development of Resistance

Although intrinsic resistance to this compound is exceptionally rare in clinical isolates of Aspergillus fumigatus (0/975 isolates in one comprehensive screening) [1], resistance can be selected under laboratory conditions. The frequency of spontaneous resistance development for this compound has been shown to be higher than for voriconazole but lower than for itraconazole [1].

The primary mechanism of resistance involves non-synonymous mutations in the PyrE gene encoding dihydroorotate dehydrogenase (DHODH), with a particular hotspot at amino acid position G119 [1]. Common substitutions include G119C, G119V, G119R, and G119S, with G119C and G119V being the most frequently observed in laboratory-selected resistant mutants [1]. These mutations reduce this compound's binding affinity to the target enzyme without completely abolishing its catalytic function, allowing fungal survival while conferring resistance.

Cross-Resistance with Agrochemicals

A significant concern regarding this compound resistance stems from potential environmental selection due to agricultural use of fungicides with similar mechanisms of action. Recent research has demonstrated that exposure of A. fumigatus to the agrochemical fungicide ipflufenoquin in vitro can select for strains that are cross-resistant to this compound [8]. These resistant strains harbor mutations in the DHODH enzyme (including G119V, G119S, G119R, H134L, D273G, and K276T) and show no substantial growth defects, suggesting they could potentially persist and propagate in the environment [8].

This finding underscores the importance of antifungal stewardship and environmental monitoring for this compound resistance even before its widespread clinical use, mirroring the lessons learned from the emergence of azole resistance linked to agricultural fungicide use.

Fitness Cost of Resistance Mutations

The fitness cost associated with this compound resistance mutations varies by specific amino acid substitution. Laboratory investigations have demonstrated that strains with G119V substitutions exhibit a small but significant reduction in growth rate, while strains with G119C substitutions show no reduction in growth rate compared to wild-type isolates [1]. These in vitro findings have been corroborated by in vivo pathogenicity models, suggesting that some resistant mutants may retain full virulence potential [1].

Antifungal Combination Studies

Interaction Profiles

The potential for combination therapy involving this compound and other antifungal agents has been systematically evaluated in vitro using checkerboard broth microdilution assays. These investigations reveal complex interaction patterns that vary by both the companion antifungal agent and the fungal species tested [9].

G This compound This compound MouldAzoles MouldAzoles This compound->MouldAzoles Unidirectional Antagonism Fluconazole Fluconazole This compound->Fluconazole Indifference AmphotericinB AmphotericinB This compound->AmphotericinB Antagonism (A. niger) Terbinafine Terbinafine This compound->Terbinafine Indifference Caspofungin Caspofungin This compound->Caspofungin Indifference Antagonism Antagonism MouldAzoles->Antagonism Leads to Indifference Indifference Fluconazole->Indifference Shows Variable Variable AmphotericinB->Variable Species- Dependent Terbinafine->Indifference Shows Caspofungin->Indifference Shows

The diagram above summarizes the interaction profiles between this compound and other antifungal classes, highlighting the important unidirectional antagonism observed with mould-active azoles.

Combination Therapy Data

Table 4: Interaction Profiles of this compound with Other Antifungal Agents

Antifungal Combination Interaction Type Specific Findings Clinical Implications
This compound + Voriconazole Unidirectional antagonism This compound MICs increase 4-fold but remain within wild-type distributions; voriconazole MICs unaffected Avoid combination with azole-susceptible isolates; potential utility for azole-resistant strains
This compound + Posaconazole Unidirectional antagonism Similar to voriconazole pattern; strongest effect in A. niger Not recommended for routine use
This compound + Isavuconazole Unidirectional antagonism Consistent with other mould-active azoles Not recommended for routine use
This compound + Fluconazole Indifference No mutual interference Can be co-administered if needed for mixed infections
This compound + Amphotericin B Variable (species-dependent) Antagonism in A. niger; indifference in other species Use with caution; monitor efficacy
This compound + Terbinafine Indifference No mutual interference Potential for synergistic combinations against difficult pathogens
This compound + Caspofungin Indifference No mutual interference Possible combination strategy worth exploration

Despite the in vitro antagonism observed with mould-active azoles, it is noteworthy that in the phase 2b clinical trial, patients receiving this compound in combination with azoles had similar clinical outcomes to those receiving this compound monotherapy [9]. This discrepancy between in vitro and in vivo observations highlights the complexity of translating laboratory interaction data to clinical practice and suggests that even with increased MICs, this compound concentrations may remain therapeutic in patients.

Experimental Protocols

EUCAST Broth Microdilution Method for this compound Susceptibility Testing

Protocol Purpose: Standardized method for determining minimum inhibitory concentrations (MICs) of this compound against filamentous fungi [5] [1].

Materials and Reagents:

  • This compound pure powder (F2G Ltd.)
  • Dimethyl sulfoxide (DMSO) for stock solution preparation
  • RPMI-1640 medium with 2% glucose (w/v), buffered to pH 7.0 with 0.165 M MOPS
  • Sterile 96-well flat-bottom microtiter plates
  • Spectrophotometer for inoculum standardization

Procedure:

  • Stock solution preparation: Prepare this compound stock solution at 3200 mg/L in DMSO and store at -70°C or below [1].
  • Test plate preparation: Perform two-fold serial dilutions in RPMI-1640 medium to achieve final this compound concentrations ranging from 0.016 mg/L to 8 mg/L [1].
  • Inoculum preparation:
    • Harvest spores from mature (5-7 day) cultures grown on Sabouraud dextrose agar
    • Adjust spore suspension to 80-82% transmission at 530 nm using a spectrophotometer
    • Dilute suspension to achieve final inoculum density of 2-5 × 10⁵ CFU/mL in each well [1]
  • Inoculation and incubation:
    • Add 100 μL of diluted inoculum to each well
    • Include growth control (antifungal-free medium) and sterility control (uninoculated medium)
    • Incubate at 35°C for 48 hours [5]
  • Endpoint determination:
    • MIC defined as the lowest this compound concentration that produces 100% inhibition of visual growth compared to the drug-free growth control [1]
    • For quality control, include reference strains A. fumigatus ATCC 204305 and ATCC MYA-1163 [9]

Interpretive Criteria: While formal breakpoints have not yet been established by regulatory agencies, epidemiological cutoff values (ECVs) have been proposed. For A. fumigatus, the MIC distribution for wild-type isolates ranges from 0.008 mg/L to 0.125 mg/L, with isolates exhibiting MICs >0.125 mg/L considered non-wild-type and potentially harboring resistance mechanisms [5] [1].

Resistance Selection Frequency Protocol

Protocol Purpose: Determine the spontaneous mutation frequency leading to this compound resistance in Aspergillus fumigatus [1].

Procedure:

  • Prepare high-density spore suspensions (1 × 10⁹ spores/mL) from six distinct A. fumigatus isolates using a hemocytometer for counting [1].
  • Plate 1 mL of spore suspension onto RPMI-1640 agar plates containing 0.5 mg/L this compound (a concentration two dilutions higher than that inhibiting 100% of wild-type isolates) [1].
  • Include parallel plating on drug-free medium to determine total viable count.
  • Incubate plates at 28°C for 48-72 hours and count resistant colonies.
  • Calculate mutation frequency by dividing the number of resistant colonies by the total number of inoculated spores [1].

Expected Results: The spontaneous resistance frequency for this compound typically ranges from 10⁻⁷ to 10⁻⁸, which is lower than that observed for itraconazole but higher than for voriconazole [1].

Conclusion and Future Perspectives

This compound represents a significant advancement in antifungal therapeutics, particularly for the management of infections caused by azole-resistant Aspergillus fumigatus and other difficult-to-treat molds. Its novel mechanism of action, potent and consistent activity against resistant isolates, favorable pharmacokinetic profile, and demonstrated clinical efficacy in patients with limited options position it as a valuable addition to the antifungal armamentarium.

The ongoing Phase 3 clinical trial (NCT05101187) will provide further evidence regarding this compound's efficacy and safety in larger patient populations. However, the potential for resistance development, particularly through environmental selection by agrochemical fungicides with similar mechanisms of action, underscores the need for ongoing surveillance and prudent use upon clinical introduction [8].

For researchers and clinical microbiologists, the protocols and data presented in these application notes provide comprehensive guidance for evaluating this compound activity against clinical isolates and monitoring for emerging resistance. As the clinical development of this compound progresses, it holds promise for addressing the growing challenge of antifungal resistance in medical mycology.

References

Olorofim Dosing Regimen Optimization: Clinical Pharmacokinetics and Experimental Protocols

Author: Smolecule Technical Support Team. Date: February 2026

Then, I will now begin writing the main body of the document.

Introduction and Mechanism of Action

Invasive fungal infections represent a growing global health threat, with mortality rates exceeding 1.5 million annually and particular risk to immunocompromised populations [1]. The clinical arsenal against these infections has been limited to three main antifungal classes—polyenes, azoles, and echinocandins—until the recent development of orotomides, the first novel antifungal class in two decades [2]. Olorofim (formerly F901318) is the pioneering agent in this class, exhibiting a unique mechanism of action that differentiates it from currently available antifungal therapies [3]. This small molecule antifungal represents a significant advancement in medical mycology, particularly for the treatment of resistant mold infections and those lacking effective therapeutic options.

This compound exerts its antifungal effect through reversible inhibition of dihydroorotate dehydrogenase (DHODH), a key mitochondrial enzyme in the de novo pyrimidine biosynthesis pathway [4]. By specifically targeting the fungal version of this enzyme (class II DHODH), which shares only approximately 30% identity with its human counterpart, this compound achieves selective fungal toxicity with minimal human enzyme inhibition (2000-fold less effective) [4] [5]. This inhibition disrupts the conversion of dihydroorotate to orotate, thereby preventing the formation of uridine-5'-monophosphate (UMP) and uridine-5'-triphosphate (UTP)—essential precursors for multiple cellular processes [3]. The resulting pyrimidine depletion affects DNA and RNA synthesis, cell cycle regulation, and critically, the biosynthesis of UDP-sugars required for cell wall components including 1,3-β-D-glucan and chitin [4].

The following diagram illustrates this compound's unique mechanism of action within the fungal pyrimidine biosynthesis pathway:

G Dihydroorotate Dihydroorotate DHO Dehydrogenase\n(DHODH) DHO Dehydrogenase (DHODH) Dihydroorotate->DHO Dehydrogenase\n(DHODH) Conversion Orotate Orotate UMP UMP Orotate->UMP UTP UTP UMP->UTP UDP-sugars UDP-sugars UTP->UDP-sugars DNA/RNA Synthesis DNA/RNA Synthesis UTP->DNA/RNA Synthesis Cell Wall Integrity Cell Wall Integrity UDP-sugars->Cell Wall Integrity DHO Dehydrogenase\n(DHODH)->Orotate This compound This compound This compound->DHO Dehydrogenase\n(DHODH) Inhibits

Figure 1: This compound Inhibition of Fungal Pyrimidine Biosynthesis. This compound specifically targets dihydroorotate dehydrogenase (DHODH), a key enzyme in the de novo pyrimidine biosynthesis pathway. This inhibition disrupts the formation of UMP and UTP, ultimately affecting both nucleic acid synthesis and cell wall integrity through UDP-sugar depletion.

The antifungal activity of this compound manifests through multiple morphological effects on fungal cells. Against conidia, this compound demonstrates fungistatic activity by preventing germination while permitting isotropic growth [3] [5]. For germ tubes and vegetative hyphae, the drug immediately slows elongation and, with prolonged exposure (34 hours), induces hyphal swelling and lysis [3]. Additional cellular changes include increased septation, vacuolar enlargement, and cell wall remodeling characterized by reduced 1,3-β-D-glucan at hyphal tips with compensatory chitin increase [5]. These effects collectively contribute to this compound's time-dependent fungicidal activity against susceptible molds, with complete cell death observed after approximately 120 hours of exposure [4].

Pharmacokinetic Profile of this compound

This compound demonstrates a pharmacokinetic profile that supports its development for both oral and intravenous administration, addressing a significant clinical need for systemically active antifungal agents with favorable bioavailability characteristics [3]. The drug exhibits a large volume of distribution (approximately 3 L/kg), suggesting extensive tissue penetration, which is particularly relevant for the treatment of deep-seated fungal infections [3]. This property may contribute to this compound's observed efficacy in challenging infection sites, including some central nervous system penetration, as evidenced by its activity in murine models of CNS coccidioidomycosis [3] [4].

A critical characteristic of this compound's pharmacokinetics is its high plasma protein binding (>99%), which influences the interpretation of total drug concentrations and necessitates careful consideration of free drug levels for antimicrobial efficacy [3]. The drug demonstrates a moderate elimination half-life of approximately 20-30 hours, supporting once-daily or potentially less frequent dosing regimens [3]. Oral bioavailability exceeds 45%, making the oral formulation clinically viable for both inpatient and outpatient therapy [3]. The following table summarizes the key pharmacokinetic parameters of this compound based on currently available data:

Table 1: Key Pharmacokinetic Parameters of this compound

Parameter Value Clinical Significance
Volume of Distribution ~3 L/kg Suggests extensive tissue penetration, potentially effective for deep-seated infections
Plasma Protein Binding >99% High binding may influence free drug concentrations; monitoring may be necessary
Elimination Half-life 20-30 hours Supports once-daily dosing regimen
Oral Bioavailability >45% Suitable for oral administration with transition from IV formulation
Primary Metabolic Pathway Multiple CYP450 enzymes Potential for drug-drug interactions; weak CYP3A4 inhibition
Trough Concentration (Cmin)/MIC Key PK/PD parameter Target values being established in ongoing clinical trials

The metabolism of this compound involves multiple cytochrome P450 enzymes, creating potential for drug-drug interactions that must be considered in the typically complex medication regimens of immunocompromised patients [3] [4]. This compound itself acts as a weak inhibitor of CYP3A4, though the clinical significance of this property appears limited [3]. Currently, the trough concentration (Cmin) to minimum inhibitory concentration (MIC) ratio has been identified as the key pharmacokinetic/pharmacodynamic (PK/PD) index correlating with efficacy, though specific target values are still being refined through ongoing clinical trials [3] [4].

From a safety perspective, the clinical experience with this compound has revealed a generally tolerable profile. Reported adverse effects include infusion site reactions (pain and phlebitis) with intravenous administration and occasional dizziness [3]. The oral formulation may circumvent the infusion-related issues, potentially improving patient tolerance during extended treatment courses. The favorable selectivity for fungal DHODH (2000-fold greater potency against fungal versus human enzyme) likely contributes to the therapeutic window observed in early clinical experiences [4] [5].

Dosing Regimen Optimization and PK/PD Considerations

The optimization of this compound dosing regimens represents a critical aspect of its clinical development, particularly given its novel mechanism of action and the serious infections it targets. While the complete definitive dosing regimen remains under investigation in ongoing Phase 3 clinical trials (NCT05101187), important pharmacokinetic/pharmacodynamic principles have emerged to guide therapeutic optimization [4] [5]. The correlation between trough concentrations (Cmin) relative to MIC has been established as the primary PK/PD driver for efficacy, supporting dose selection aimed at maintaining adequate drug exposure throughout the dosing interval [3] [4].

Based on the pharmacokinetic characteristics of this compound—including its moderate elimination half-life (20-30 hours) and time-dependent fungicidal activity—once-daily dosing appears pharmacologically appropriate [3] [4]. The drug's post-antifungal effect and prolonged persistent effects on hyphal recovery further support this dosing frequency, as exposures significantly above the MIC may not need to be maintained continuously throughout the dosing interval [3]. The high protein binding (>99%) necessitates consideration of free versus total drug concentrations when establishing PK/PD targets, particularly in patients with altered protein binding or those receiving concurrent medications that might displace this compound from binding proteins [3].

Table 2: Current Dosing Considerations and Clinical Experience with this compound

Dosing Aspect Current Evidence Implications for Regimen Optimization
Administration Routes Oral and IV in development Potential for sequential therapy (IV to oral)
Dosing Frequency Once daily supported by PK profile Consistent with 20-30 hour half-life
PK/PD Target Cmin/MIC ratio Dosing should maintain trough above pathogen MIC
Special Populations Limited data in hepatic/renal impairment Requires study in upcoming clinical trials
Therapeutic Drug Monitoring Potential role based on high protein binding May be valuable given variable protein binding in critically ill
Drug-Drug Interactions Metabolized by multiple CYP450 enzymes Requires attention in polypharmacy scenarios

For difficult-to-treat infections, including central nervous system involvement, the large volume of distribution and observed efficacy in animal models of CNS coccidioidomycosis suggest that this compound achieves adequate concentrations at sites of infection [3] [4]. However, specific dose adjustments for these infections have not been established. The ongoing Phase 3 trial is expected to provide more definitive guidance on dosing across various infection types and patient populations, including those with hepatic or renal impairment, for which specific dosing recommendations are not yet available [4] [5].

The potential for therapeutic drug monitoring (TDM) deserves consideration given this compound's high protein binding and the narrow therapeutic index of many antifungal agents. While TDM practices have been well-established for azole antifungals, the role for this compound TDM will depend on the eventual correlation between drug exposure and both efficacy and toxicity outcomes in larger clinical trials [4]. The weak CYP3A4 inhibition by this compound suggests that drug interaction concerns, while present, may be less pronounced than with triazole antifungals, which are potent CYP450 inhibitors and substrates [3].

Experimental Protocols and Methodologies

In Vitro Susceptibility Testing

Standardized methodologies for determining this compound minimum inhibitory concentrations (MICs) follow either EUCAST or CLSI guidelines for filamentous fungi, with specific testing conditions optimized for this novel antifungal agent [2]. The reference broth microdilution method involves preparing serial two-fold dilutions of this compound in RPMI-1640 medium buffered to pH 7.0 with 0.165 M MOPS [2]. Inocula are prepared from fresh cultures (7-14 days for molds) adjusted to a final concentration of 0.4-5×10⁴ CFU/mL in 96-well microtiter plates [2]. Incubation occurs at 35°C for 48 hours for Aspergillus species and other molds, while dimorphic fungi may require extended incubation at 35°C or room temperature for up to 4 days depending on the species [2]. Endpoint determination follows EUCAST recommendations, with the MIC defined as the lowest concentration producing complete inhibition of visual growth [2].

Quality control strains including Aspergillus fumigatus ATCC 204305 and Aspergillus flavus ATCC 204304 should be incorporated into each testing batch to ensure reproducibility [2]. For this compound specifically, additional quality control ranges are being established through multicenter studies. Essential methodological considerations include the avoidance of excess pyrimidines in testing media, as supplementation with ≥5 mM exogenous pyrimidine can reverse this compound's antifungal activity—though this concentration far exceeds physiological levels (~15 μM in human serum) [3] [4].

Pharmacokinetic Study Protocols

Comprehensive characterization of this compound's pharmacokinetic profile involves studies in relevant animal models and human subjects. Protocol designs typically include intensive sampling strategies following both single and multiple doses to define fundamental PK parameters [3] [4]. For human studies, serial blood samples are collected pre-dose and at specified intervals post-dose (e.g., 0.5, 1, 2, 4, 6, 8, 12, 24 hours) following intravenous and oral administration to assess absolute bioavailability [4]. Continued sampling at 36 and 48 hours post-dose enables accurate estimation of terminal elimination half-life [4].

Bioanalytical methods for quantifying this compound concentrations typically employ liquid chromatography with tandem mass spectrometry (LC-MS/MS) with demonstrated precision, accuracy, and a lower limit of quantification adequate to characterize the drug's pharmacokinetic profile throughout the dosing interval [4]. Method validation should include assessment of matrix effects, extraction efficiency, and stability under various storage conditions [4]. For protein binding determination, equilibrium dialysis remains the preferred method, with verification that the high protein binding (>99%) does not significantly influence drug disposition in the assay system [3].

Resistance Monitoring and Mechanism Studies

Protocols for investigating this compound resistance mechanisms involve serial passage experiments under drug pressure and characterization of clinical isolates with reduced susceptibility [4]. Molecular techniques include sequencing of the DHODH gene (pyr4) from resistant isolates, with particular attention to the N-terminal helical domain where this compound binds [4]. Functional characterization of mutations involves heterologous expression of variant pyr4 genes in susceptible backgrounds and enzymatic assays comparing DHODH inhibition between wild-type and mutant enzymes [4].

The experimental workflow for comprehensive resistance assessment includes:

  • In vitro selection of resistant mutants through serial passage in sub-MIC this compound
  • Whole-genome sequencing of parent and derived strains to identify mutations
  • Gene editing to confirm mutation contribution to resistance
  • Cross-resistance profiling with other antifungal classes
  • Fitness cost assessment through growth rate comparison and animal model virulence studies

Clinical Status and Future Directions

This compound is currently in Phase 3 clinical development (NCT05101187) following promising results in earlier phase trials [4] [5]. The drug has received significant regulatory recognition for its potential in addressing unmet needs in antifungal therapy, including Breakthrough Therapy Designation from the U.S. Food and Drug Administration (FDA) for invasive aspergillosis, lomentosporiosis, scedosporiosis, and scopulariosis in November 2019, and for CNS coccidioidomycosis in October 2020 [4]. Additionally, this compound has been granted Orphan Drug Designation by both the FDA and European Medicines Agency (EMA) for multiple indications including invasive aspergillosis, coccidioidomycosis, and infections caused by Lomentospora prolificans, Scedosporium, and Scopulariopsis [4].

The ongoing Phase 3 trial employs a open-label, single-arm design comparing this compound against standard care in patients with invasive fungal infections caused by Aspergillus species and other rare molds [4] [5]. The primary endpoint focuses on all-cause mortality at day 42, with secondary endpoints including clinical, mycological, and radiological response rates [4]. Patient populations include those with proven or probable invasive fungal infections refractory to or intolerant of standard antifungal therapies, as well as those with infections for which no standard therapy exists [4].

Preliminary clinical data from case reports and early-phase trials demonstrate promising efficacy against challenging invasive fungal infections [3] [4]. Successful outcomes have been reported in patients with disseminated lomentosporiosis and refractory coccidioidomycosis, including cases with central nervous system involvement that had failed multiple conventional antifungal agents [3] [4]. These early clinical experiences provide encouraging evidence of this compound's potential in managing the most difficult-to-treat mold infections, particularly those with limited therapeutic options.

Future research directions should focus on:

  • Definitive dose optimization across specific patient populations and infection types
  • Combination therapy strategies with other antifungal classes
  • Extended duration safety data for chronic infection treatment
  • Pediatric formulation development and dosing recommendations
  • Comprehensive resistance surveillance following clinical implementation

Conclusion

This compound represents a significant advancement in antifungal therapeutics through its novel mechanism of action targeting fungal pyrimidine biosynthesis. The pharmacokinetic profile—characterized by good oral bioavailability, extensive tissue distribution, and a half-life supporting once-daily dosing—positions this compound as a promising treatment option for invasive mold infections. As Phase 3 clinical trials progress, optimized dosing regimens informed by the Cmin/MIC PK/PD relationship will be crucial for maximizing therapeutic efficacy while minimizing toxicity and resistance development. The ongoing clinical evaluation of this compound addresses a critical unmet need in medical mycology, particularly for infections resistant to current antifungal classes or those with limited treatment options.

References

Comprehensive Application Notes and Protocols: Olorofim Combination Therapy with Other Antifungals In Vitro

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to Olorofim and Its Therapeutic Context

This compound (F901318) represents the first-in-class orotomide antifungal with a novel mechanism of action that addresses critical gaps in current antifungal therapy. This compound inhibits dihydroorotate dehydrogenase (DHODH), a key enzyme in the de novo pyrimidine biosynthesis pathway, ultimately disrupting fungal nucleic acid synthesis and cell wall formation [1] [2]. This compound demonstrates potent activity against a broad spectrum of moulds and dimorphic fungi, including Aspergillus species, Lomentospora prolificans, Scedosporium species, and Coccidioides species, while notably lacking activity against yeasts and Mucorales due to phylogenetic differences in the target DHODH enzyme [1] [2] [3]. With the rising incidence of azole-resistant Aspergillus fumigatus and the intrinsic resistance of many rare moulds to currently licensed antifungals, this compound presents a promising therapeutic alternative that is currently in phase 3 clinical trials [1] [3].

The investigation of this compound in combination with other antifungal classes is driven by several research and clinical considerations: the need to overcome resistance, the potential for enhanced efficacy, and the reality of clinical scenarios where patients may be transitioning between antifungals or receiving prophylactic regimens. However, recent studies have revealed complex interaction patterns between this compound and other antifungal classes, particularly a concerning unidirectional antagonism with mould-active azoles that warrants careful consideration in both research design and clinical application [4] [5] [6]. These application notes provide detailed methodologies and data interpretation frameworks for evaluating this compound combinations in vitro, specifically designed for researchers and drug development professionals.

Comprehensive In Vitro Combination Data

Systematic Evaluation of this compound with Antifungal Classes

Table 1: In Vitro Interactions of this compound with Various Antifungal Agents Against Aspergillus Species

Antifungal Combination Interaction Type Key Observations Species-Specific Considerations
Mould-active azoles (voriconazole, posaconazole, isavuconazole) Unidirectional antagonism Azoles increase this compound MIC 4-fold; this compound does not affect azole MICs [4] [6] Strongest effect in A. niger; interactions remain within wild-type distributions for most species [6]
Fluconazole Indifference No mutual interference observed [6] Consistent across Aspergillus species
Amphotericin B Antagonism (species-dependent) This compound antagonizes amphotericin B activity [6] Documented in A. niger; requires further species evaluation
Terbinafine Indifference No mutual interference observed [6] Consistent across tested strains
Caspofungin Indifference No mutual interference observed [6] Documented for Aspergillus species
Candida spp. combinations Indifference This compound + fluconazole or voriconazole against Candida species [6] Relevant for co-infection scenarios despite intrinsic this compound resistance

Table 2: Quantitative Changes in this compound MIC Values in Combination with Azoles

Aspergillus Species/Strain This compound MIC Alone (mg/L) This compound MIC + Azole (mg/L) Fold-Change Clinical Relevance
A. fumigatus (wild-type) 0.06 [4] 0.24 [4] Remains within wild-type susceptibility distribution [6]
A. fumigatus (TR34/L98H) 0.06 [4] 0.24 [4] Relevant for azole-resistant strains
A. niger Variable (species-dependent) Significant increase [6] >4× Potentially clinically significant
Biofilm Applications and Specialized Scenarios

The activity of this compound against biofilm-forming A. fumigatus presents a specialized application for combination studies. Research demonstrates that this compound exhibits potent anti-biofilm activity when applied during early biofilm development stages (adhesion and germination phases) but has reduced efficacy against mature biofilms [7]. This temporal specificity highlights the importance of treatment timing in experimental design and suggests potential combination strategies with agents effective against mature biofilms, such as amphotericin B, which maintains activity throughout all biofilm developmental stages [7].

Mechanistic Insights and Pathway Analysis

Basis of Azole-Olorofim Antagonism

The unidirectional antagonism observed between mould-active azoles and this compound stems from complex metabolic rewiring in fungal cells. Transcriptomic analyses reveal that exposure to sub-MIC concentrations of azoles (particularly itraconazole and voriconazole) triggers upregulation of the pyrimidine biosynthesis pathway, effectively countering this compound's inhibitory action on DHODH [4]. This regulatory response appears to be mediated through transcriptional crosstalk between the ergosterol and pyrimidine biosynthetic pathways, rather than direct genetic mutations [4].

The molecular basis for this phenomenon involves azole-induced stress responses that broadly activate biosynthetic pathways, including those generating precursors for pyrimidine synthesis. Specifically, researchers have observed upregulation of the nitrate assimilation pathway and key genes such as glt1 (glutamate synthase) and the initial steps in pyrimidine biosynthesis that utilize glutamate (glnA, pyrD, and pyrABCN) [4]. This compensatory overexpression of pyrimidine pathway elements diminishes this compound's efficacy by increasing the flux through the targeted pathway.

G AzoleExposure Azole Exposure ErgosterolPathway Ergosterol Biosynthesis Inhibition AzoleExposure->ErgosterolPathway StressResponse Cellular Stress Response Activation ErgosterolPathway->StressResponse TranscriptionalChange Transcriptional Reprogramming StressResponse->TranscriptionalChange PyrimidineUpregulation Pyrimidine Pathway Upregulation TranscriptionalChange->PyrimidineUpregulation PrecursorIncrease Increased Pathway Precursors & Enzymes PyrimidineUpregulation->PrecursorIncrease OlorofimAntagonism This compound Antagonism Reduced Efficacy PrecursorIncrease->OlorofimAntagonism

Figure 1: Mechanism of Azole-Olorofim Antagonism: This diagram illustrates the sequential pathway through which azole exposure reduces this compound efficacy, involving ergosterol pathway inhibition, cellular stress response, transcriptional reprogramming, and subsequent pyrimidine biosynthesis upregulation.

Resistance Considerations and Genetic Factors

While intrinsic resistance to this compound remains rare in clinical isolates of Aspergillus species (approximately 0.1% of strains), studies investigating transcriptional regulators have identified potential pathways to cross-resistance [4] [6]. Loss-of-function mutations in specific transcription factors, particularly HapB (a component of the heterotrimeric HapB/C/E complex) and AreA (a regulator of nitrogen metabolic genes), have been associated with reduced susceptibility to both azoles and this compound [4]. These findings suggest that certain genetic adaptations may confer simultaneous resistance to multiple antifungal classes through master regulatory mechanisms controlling distinct metabolic pathways.

Research Implications and Data Interpretation

Application of Combination Findings in Research Settings

The unidirectional antagonism between azoles and this compound necessitates careful consideration in several research contexts:

  • Protocol Design: Researchers should avoid combination strategies pairing this compound with mould-active azoles for Aspergillus species, particularly when investigating A. niger, which demonstrates the most pronounced antagonistic effect [6].

  • Translational Considerations: While in vitro data clearly demonstrates antagonism, the clinical relevance may be context-dependent. Interestingly, despite in vitro antagonism, some in vivo models suggest that combination therapy may still provide net therapeutic benefits in wild-type Aspergillus infections, though this appears suboptimal for azole-resistant strains [5].

  • Control Experiments: Studies investigating this compound efficacy should carefully control for recent azole exposure, as transcriptomic changes induced by azoles may persist and influence this compound susceptibility even after azole discontinuation [4].

Promising Combination Approaches

Several combination approaches warrant further investigation based on current evidence:

  • Terbinafine Synergy: The indifference observed between this compound and terbinafine [6], combined with documented successful use of terbinafine combinations against other difficult-to-treat moulds [3], suggests this combination may be particularly valuable for pathogens like Microascus and Scedosporium species.

  • Caspofungin Combinations: The indifference between this compound and caspofungin [6] presents opportunities for sequential or combination therapy without pharmacological antagonism, potentially leveraging caspofungin's distinctive mechanism of action affecting cell wall integrity.

  • Candida Co-infection Scenarios: The demonstrated indifference between this compound and fluconazole against Candida species [6] indicates that this compound could be safely combined with fluconazole in polymicrobial infection models without compromising anti-Candida activity.

Detailed Experimental Protocols

Broth Microdilution Checkerboard Assay

Principle: The checkerboard method systematically evaluates the interaction between two antifungal agents by testing serial concentrations of both compounds in a matrix format, allowing calculation of fractional inhibitory concentration (FIC) indices [6].

Materials:

  • Strain Selection: Include quality control strains (e.g., A. fumigatus ATCC204305, A. flavus ATCC204304) and clinical isolates representing relevant resistance profiles [6]
  • Antifungal Agents: this compound (F2G Ltd.) and comparator agents (voriconazole, posaconazole, isavuconazole, amphotericin B, terbinafine, caspofungin) [6]
  • Media: RPMI 1640 with 2% glucose, buffered to pH 7.0 with MOPS [6]
  • Equipment: 96-well microtiter plates, multichannel pipettes, spectrophotometer/plate reader

Procedure:

  • Inoculum Preparation: Harvest spores from 5-day-old Aspergillus cultures on Sabouraud dextrose agar. Adjust suspension to 1-5×10⁶ CFU/mL in RPMI 1640, then dilute 1:50 for final inoculum of 2-10×10⁴ CFU/mL [6].

  • Drug Dilution Series:

    • Prepare 2× serial dilutions of this compound in DMSO, then further dilute in RPMI 1640
    • Similarly prepare 2× serial dilutions of companion antifungal
    • Final DMSO concentration should not exceed 1% [6]
  • Plate Setup:

    • Dispense 50 μL of this compound dilutions along the x-axis
    • Dispense 50 μL of companion antifungal along the y-axis
    • Add 100 μL of fungal inoculum to all wells
    • Include growth controls (no drug) and sterility controls (medium only)
    • Perform all tests in duplicate [6]
  • Incubation and Reading:

    • Incubate plates at 35°C for 48 hours
    • Read endpoints visually: for this compound, azoles, and amphotericin B, MIC is defined as 100% growth inhibition; for caspofungin against Aspergillus, report minimum effective concentration (MEC) [6]

G Start Inoculum Preparation: Harvest spores from 5-day cultures Medium Culture Preparation: RPMI 1640 + 2% glucose Start->Medium DrugDilution Drug Dilution Series: 2× serial dilutions in DMSO/RPMI Medium->DrugDilution PlateSetup Checkerboard Setup: This compound (x-axis) + Antifungal (y-axis) DrugDilution->PlateSetup Inoculation Inoculate with fungal suspension PlateSetup->Inoculation Incubation Incubate at 35°C for 48h Inoculation->Incubation MICReading Endpoint Determination: Visual reading of MIC/MEC Incubation->MICReading DataAnalysis FIC Index Calculation MICReading->DataAnalysis

Figure 2: Checkerboard Assay Workflow: This diagram outlines the sequential steps for performing broth microdilution checkerboard assays to evaluate this compound combinations with other antifungals, from inoculum preparation through data analysis.

Data Analysis:

  • Calculate Fractional Inhibitory Concentration (FIC) for each drug: FIC = (MIC of drug in combination)/(MIC of drug alone)
  • Determine FIC Index: FICI = FICₒₗₒᵣₒfᵢₘ + FICcₒₘₚₐₙᵢₒₙ
  • Interpretation Criteria:
    • Synergy: FICI ≤ 0.5
    • Additivity/Indifference: 0.5 < FICI ≤ 4.0
    • Antagonism: FICI > 4.0 [6]
Specialized Methodological Considerations

Biofilm Susceptibility Testing: For evaluating this compound combinations against biofilm forms, modify standard protocols to account for developmental stages [7]:

  • Adhesion Phase: Add antifungals immediately after inoculation
  • Germination Phase: Add drugs after 8 hours of incubation
  • Mature Biofilms: Add drugs after 24 hours of incubation
  • Assessment: Use XTT assay for metabolic activity and crystal violet for biomass quantification [7]

Quality Control:

  • Include appropriate reference strains in each experiment
  • Ensure this compound MIC for A. fumigatus ATCC204305 falls within expected range (0.015-0.06 mg/L)
  • Monitor for precipitation at higher this compound concentrations (≥12.5 mg/L) [6]

Summary and Research Recommendations

This compound represents a valuable addition to the antifungal development pipeline, particularly for resistant and rare mould infections. The in vitro combination data reveals a consistent pattern of unidirectional antagonism with mould-active azoles, likely mediated through transcriptional regulation of metabolic pathways. These findings have significant implications for both basic research and clinical trial design.

Key research recommendations emerging from current evidence include:

  • Avoid systematic combination of this compound with mould-active azoles for Aspergillus species
  • Prioritize investigation of this compound with terbinafine or caspofungin for difficult-to-treat moulds
  • Consider biofilm timing in experimental designs, as this compound shows stage-dependent efficacy
  • Account for potential cross-resistance mediated through HapB and AreA transcriptional regulators in genetic studies

As this compound progresses through clinical development, these application notes and standardized protocols will support rigorous preclinical evaluation and rational combination strategy design, ultimately contributing to optimized therapeutic approaches for invasive fungal infections.

References

Olorofim MIC variability testing conditions optimization

Author: Smolecule Technical Support Team. Date: February 2026

Methodological Standardization & Validation

Adhering to standardized methods is the most critical step in obtaining reliable and reproducible Olorofim MIC data.

  • Recommended Standards: The EUCAST E.Def 9.3.1 broth microdilution method is the validated standard for testing this compound against moulds [1]. This method has been evaluated for key technical parameters [1].
  • Technical Validation: Studies have shown that this compound MIC values show limited variation in EUCAST testing. The method is robust, with high inter-person agreement (92-94% within 1 dilution) and only discrete differences (≤1 dilution) observed when using different microtiter plates or drug lots [1].
  • Endpoint Reading: For moulds, MICs are based on 100% growth inhibition for this compound, azoles, amphotericin B, and terbinafine. The Minimum Effective Concentration (MEC) is used for caspofungin [2].

The following diagram outlines the core workflow for this compound susceptibility testing based on EUCAST guidelines:

This compound's Antifungal Spectrum & MIC Variability

This compound's activity is not uniform across all fungal pathogens. Understanding this spectrum is key to selecting appropriate isolates for testing and interpreting results.

The table below summarizes the in vitro activity of this compound against various pathogenic fungi, highlighting its distinct spectrum [1] [2] [3].

Organism Group Representative Species This compound Activity & MIC Range Key Notes
Aspergillus A. fumigatus, A. flavus, A. niger, A. terreus Potent activity (Modal MIC: 0.06 mg/L; Range: <0.004 - 0.25 mg/L) [1] Includes activity against azole-resistant isolates [3].
Fusarium F. solani species complex High MICs (Geometric mean: 0.581 µg/mL; Range up to >16 µg/mL) [4] [1] Shows the greatest resistance to this compound [4].
F. fujikuroi species complex Greater potency (Lower MICs) [4] Intra- and inter-species variability is significant [4].
Rare Moulds Lomentospora prolificans, Scedosporium spp. Potent in vitro activity [3] Important for difficult-to-treat infections [3].
Dermatophytes e.g., Trichophyton spp. MICs 0.03 - 0.06 mg/L [1] Potent activity [1].
Yeasts Candida spp., Cryptococcus spp. No activity [2] [3] Lacks activity due to target enzyme variation [3].
Mucorales Mucor, Rhizopus spp. No activity [3] Lacks activity due to target enzyme variation [3].

Troubleshooting Common Experimental Issues

Here are answers to specific challenges you might encounter during this compound testing.

  • Unexpectedly high MICs with Fusarium isolates? This is an expected and intrinsic property. There is significant intra- and inter-species variability, with the F. solani species complex consistently showing the highest MICs [4]. Ensure accurate species-level identification via multi-locus sequence typing (MLST) to correctly interpret your results against published data [4].
  • Interpreting MICs for Fusarium? Due to high variability, do not extrapolate findings from one species complex to another. The geometric mean MIC for 253 Fusarium isolates was 0.581 µg/mL, but this encompasses a very wide range from 0.015 µg/mL to >16 µg/mL [4].
  • Testing this compound in combination with other antifungals? Be aware of potential unidirectional antagonism.
    • Mould-active azoles (voriconazole, posaconazole, isavuconazole) can increase this compound MICs, though the resulting MICs often remain within the wild-type distribution [2].
    • This effect is strongest in A. niger [2].
    • The interaction is indifferent with fluconazole, terbinafine, and caspofungin against Aspergillus, and with fluconazole and voriconazole against Candida [2].

The relationships between this compound and other antifungals in combination therapy are complex, as illustrated below:

Advanced Considerations for Research

  • Mechanism of Action: this compound is a first-in-class orotomide that inhibits the fungal enzyme dihydroorotate dehydrogenase (DHODH), a key enzyme in the de novo biosynthesis of pyrimidines. This is a different target from all other antifungal classes [3].
  • Resistance: Currently, intrinsic resistance to this compound is negligible in important Aspergillus species. The spontaneous rate of resistance in A. fumigatus is relatively low, and no significant cross-resistance with azoles has been detected [2].
  • Unexpected Activity Against Bacteria? A recent study found this compound has a strong bactericidal effect against Helicobacter pylori, but surprisingly, its molecular target appears not to be DHODH in this bacterium. This suggests a potentially novel, unknown mechanism of action in bacteria that warrants further investigation [5].

References

Olorofim elevated MIC Fusarium solani species-specific activity

Author: Smolecule Technical Support Team. Date: February 2026

Olorofim Susceptibility Profiles for Fusarium Species

Experimental data consistently shows that this compound activity against Fusarium is species-complex-specific. The F. solani Species Complex (FSSC) demonstrates significantly higher MICs compared to the F. fujikuroi Species Complex (FFSC) and the F. oxysporum Species Complex (FOSC).

The table below summarizes key in vitro findings from recent studies:

Fusarium Species Complex Reported MIC Range/Ratio Key Findings and Geometric Mean MIC (GM MIC) Source Study Context
General Fusarium spp. 0.015 to >16 µg/mL [1] GM MIC for 253 isolates: 0.581 µg/mL [1]. Activity is "moderate" and species-specific [2]. Multi-locus study of 253 clinical/environmental isolates [1].
*F. solani* Species Complex (FSSC) Often >1 µg/mL to >4 µg/mL [3] [1] GM MIC >4 µg/mL [3]. Consistently demonstrates the highest MICs among complexes [1]. Various in vitro susceptibility studies [1] [3].
*F. oxysporum* Species Complex (FOSC) 0.03 - 0.5 µg/mL (50% inhibition) [4] GM MIC 0.515 µg/mL [3]. Demonstrates greater susceptibility than FSSC [1]. Evaluation of 45 clinical FOSC isolates [4].
*F. fujikuroi* Species Complex (FFSC) Lower MICs than FSSC [1] Demonstrates greater potency (lower MICs) compared to FSSC [1]. Comparative analysis within a large isolate collection [1].

Troubleshooting Guide: Addressing High this compound MICs

If your experiments reveal high this compound MICs for a Fusarium isolate, follow this systematic approach to interpret your results.

Confirm Species-Level Identification
  • The Issue: Reporting results at the genus level (Fusarium spp.) is insufficient. High MIC is an intrinsic characteristic of the FSSC, and misidentification can lead to incorrect interpretation.
  • The Solution: Implement robust species-level identification.
    • Recommended Protocol: Use Multi-Locus Sequence Typing (MLST). The most common and reliable method involves sequencing and analyzing loci such as:
      • Translation Elongation Factor 1-alpha (TEF1α) [4] [3]
      • RNA Polymerase II largest subunit (RPB1) [1]
      • RNA Polymerase II second largest subunit (RPB2) [1] [4]
    • Action: If you have only genus-level identification, re-characterize your isolate using these genetic markers to confirm it belongs to the FSSC.
Adhere to Standardized Susceptibility Testing Methods
  • The Issue: Inconsistent methodologies can lead to variable MIC results that are not comparable across studies.
  • The Solution: Strictly follow recognized standard guidelines.
    • Recommended Protocol: The CLSI M38 (3rd Edition or later) broth microdilution method is widely used in recent studies [1] [5].
    • Key Steps:
      • Prepare inoculum from fresh cultures (e.g., on potato dextrose agar) [1].
      • Adjust spore suspension to a specific optical density (e.g., OD~530~ 0.09-0.17 depending on species) [5].
      • Use RPMI-1640 as the test medium [1] [5].
      • Employ a defined this compound concentration range (e.g., serial two-fold dilutions) [1].
    • Quality Control: Include quality control strains as specified by CLSI guidelines to ensure the accuracy of your test results [5].
Interpret Results with Clinical Context
  • The Issue: A high MIC for an FSSC isolate may be interpreted as a technical failure, but it is often an expected biological finding.
  • The Solution: Contextualize your in vitro data.
    • For FSSC Isolates: A high MIC (>4 µg/mL) is the norm. Conclude that the isolate has reduced susceptibility or is non-wildtype to this compound [3]. Consider this compound a lower priority treatment candidate for this specific infection.
    • For Non-FSSC Isolates (e.g., FOSC): A low MIC (e.g., ≤ 0.5 µg/mL) indicates in vitro susceptibility [4]. This supports further investigation of this compound as a potential treatment option.

Experimental Workflow for Characterizing this compound Susceptibility

The following diagram illustrates the key steps for conducting and interpreting this compound susceptibility testing for Fusarium isolates:

Start Start with Fusarium Isolate ID Molecular Identification (MLST: TEF1, RPB1, RPB2) Start->ID FSSC Identified as F. solani Species Complex ID->FSSC NonFSSC Identified as other Complex (e.g., F. oxysporum) ID->NonFSSC Test Perform CLSI M38 Broth Microdilution HighMIC High MIC Expected (>1 µg/mL) Test->HighMIC Read MIC LowMIC Lower MIC Expected (<0.5 µg/mL) Test->LowMIC Read MIC FSSC->Test NonFSSC->Test ConcludeFSSC Conclusion: Intrinsically Reduced Susceptibility HighMIC->ConcludeFSSC ConcludeNonFSSC Conclusion: In vitro Susceptibility Demonstrated LowMIC->ConcludeNonFSSC

Frequently Asked Questions (FAQs)

Q1: What is the proposed mechanism behind the intrinsic reduced susceptibility of F. solani to this compound? While the exact mechanism is still an area of research, it is hypothesized that intrinsic differences in the drug target (dihydroorotate dehydrogenase, DHODH) or in cellular pathways among Fusarium species complexes may be responsible [2]. This is a focus of ongoing investigation.

Q2: My F. solani isolate shows an intermediate MIC. How should this be interpreted? Some variability within a species complex is normal. The critical point is the consistent trend showing FSSC has significantly higher MICs than other complexes [1] [3]. Categorize your isolate based on its species complex membership and compare its MIC to the established ranges for that complex, rather than to an absolute breakpoint.

Q3: Are there any other antifungals with better activity against F. solani? Fusarium species are notoriously multidrug-resistant. Current guidelines may suggest voriconazole or amphotericin B, but these also have limited effectiveness [1]. The search for more effective treatments against resistant pathogens like FSSC is precisely why novel antifungals like this compound are being developed [6] [7].

References

Olorofim limited activity dematiaceous fungi Alternaria Exophiala

Author: Smolecule Technical Support Team. Date: February 2026

Olorofim Activity Data Against Dematiaceous Fungi

The table below summarizes key in vitro findings on this compound's activity against relevant fungi. The Minimum Inhibitory Concentration (MIC) is the lowest concentration of an antifungal that prevents visible fungal growth; a higher MIC indicates lower drug activity [1] [2].

Fungal Species MIC90 / MIC Range (mg/L) Interpretation Key Reference
Alternaria alternata >4 mg/L (MIC90) Limited activity [1]
Exophiala dermatitidis >4 mg/L (MIC90) Limited activity [1] [3]
Various Aspergillus spp. (e.g., A. fumigatus) 0.025 - 0.053 mg/L (GMIC) Strong activity [1] [2]
Madurella mycetomatis 0.063 mg/L (MIC90) Good activity [1]
*Scedosporium* spp. 0.03 - 0.5 mg/L (MIC90) Good to moderate activity [1]

Standardized Experimental Protocols

For reliable and reproducible MIC testing of this compound against filamentous fungi, follow these established standards.

Broth Microdilution Method for Antifungal Susceptibility Testing (AFST)

This is the reference method for determining MICs [3] [1].

  • Principle: A standardized fungal inoculum is exposed to serial dilutions of this compound in a liquid medium. After incubation, the MIC is determined visually.
  • Procedure:
    • Preparation of Inoculum:
      • Grow the fungal isolate (e.g., A. alternata or E. dermatitidis) on an appropriate agar, such as Malt Extract Agar (MEA), at 30°C for 3-7 days to induce sporulation [3].
      • Prepare a conidial suspension in sterile saline and adjust the turbidity to a 0.5 McFarland standard, which yields a final inoculum concentration of approximately 0.5-5 x 10⁴ CFU/mL in the test well [3].
    • Preparation of Drug Dilutions:
      • Prepare a stock solution of this compound. Create a series of two-fold dilutions in RPMI-1640 medium, typically covering a range from 0.008 mg/L to 4 mg/L or higher [1].
    • Inoculation and Incubation:
      • Dispense the diluted drug solutions into a 96-well microtiter plate.
      • Add the standardized fungal inoculum to each well.
      • Include growth control (inoculum without drug) and sterility control (medium only) wells.
      • Incubate the plate at a standardized temperature (e.g., 35°C) for 48-72 hours, or until adequate growth is observed in the control well [3].
    • Reading and Interpretation:
      • The MIC endpoint for this compound is defined as "the lowest concentration that completely inhibits growth" compared to the drug-free control well [3] [1].
      • For quality control, use reference strains like Aspergillus fumigatus ATCC MYA-3626 [3].

This compound Mechanism and Resistance Factors

Understanding why this compound is ineffective against some fungi is crucial for troubleshooting.

Olorofim_Mechanism This compound This compound FungalDHODH Fungal Dihydroorotate    Dehydrogenase (DHODH) This compound->FungalDHODH Inhibits PyrimidineBiosynthesis De Novo Pyrimidine    Biosynthesis Pathway FungalDHODH->PyrimidineBiosynthesis Disrupts DNA_RNA DNA & RNA Synthesis PyrimidineBiosynthesis->DNA_RNA CellWall Cell Wall Biosynthesis    (Chitin & Glucan) PyrimidineBiosynthesis->CellWall Germination Hyphal Germination    & Polarized Growth PyrimidineBiosynthesis->Germination Resistance Limited this compound Activity    in Dematiaceous Fungi Resistance->this compound Potential Factors

Troubleshooting Limited this compound Activity

The intrinsic resistance in dematiaceous fungi like Alternaria and Exophiala is not fully understood but may involve several factors:

  • Target Site Variation: The structure of the DHODH enzyme in these fungi might have natural variations that reduce this compound's binding affinity [2].
  • Cell Wall and Membrane Permeability: The dense, melanized cell walls of dematiaceous fungi may act as a barrier, limiting this compound's uptake [4] [5]. Melanin in the cell wall is known to contribute to virulence and can bind to drugs, potentially reducing their efficacy [4].
  • Efflux Pumps: Enhanced expression of efflux pumps could actively export this compound out of the fungal cell [2].
  • Alternative Metabolic Pathways: These fungi might rely more heavily on salvage pathways to acquire pre-formed pyrimidines from the environment, bypassing the blocked de novo synthesis pathway [2].

Research Recommendations and Alternative Approaches

  • Confirm In Vitro Findings with In Vivo Models: The high MIC values indicate a high likelihood of clinical failure, but in vivo studies are needed for confirmation [1].
  • Explore Combination Therapy: Test this compound in combination with other antifungal classes (e.g., azoles, terbinafine) to identify potential synergistic effects [3] [5].
  • Investigate Alternative Antifungals: For dematiaceous fungi, azoles (voriconazole, posaconazole, itraconazole) and terbinafine generally show better in vitro activity and are considered therapeutic options [3] [5].

References

Olorofim tissue penetration pharmacokinetic modeling

Author: Smolecule Technical Support Team. Date: February 2026

Olorofim FAQs for Researchers

Here are answers to common technical questions, based on the latest published and clinical trial data.

  • What is this compound's mechanism of action? this compound is the first-in-class antifungal from the orotomide family. It acts as a reversible inhibitor of dihydroorotate dehydrogenase (DHODH), a key enzyme in the de novo pyrimidine biosynthesis pathway [1] [2]. This inhibition disrupts the production of uridine-5'-monophosphate (UMP) and uridine-5'-triphosphate (UTP), which are crucial for DNA/RNA synthesis, cell cycle regulation, and the formation of UDP-sugars needed for fungal cell wall components like chitin and β-1,3-glucan [3] [2]. The following diagram illustrates the targeted pathway and consequences of DHODH inhibition.

    G This compound This compound DHODH Dihydroorotate Dehydrogenase (DHODH) This compound->DHODH Inhibits Orotate Orotate (Conversion blocked) DHODH->Orotate Catalyzes UMP_UTP UMP / UTP Depletion Orotate->UMP_UTP Leads to CellularProcesses Disruption of: • DNA/RNA Synthesis • Cell Cycle Regulation • Fungal Cell Wall Biosynthesis UMP_UTP->CellularProcesses

  • What is the evidence for this compound's tissue penetration, particularly in the CNS? Direct measurements of this compound concentrations in specific tissues are not published. Evidence for tissue penetration is primarily inferred from efficacy data in animal models of invasive infection [4] [5].

    • Central Nervous System (CNS): A murine model of CNS coccidioidomycosis (established via intracranial inoculation) showed this compound significantly improved survival and reduced brain fungal burdens, demonstrating efficacy in a protected site [4]. Fungal loads in the brain remained low or undetectable in most mice 15 days after treatment stopped with a specific dosing regimen [4].
    • General Efficacy: Efficacy in disseminated infections is demonstrated in other models. For example, in a murine disseminated model against Taloromyces marneffei, intraperitoneal this compound reduced fungal burdens in the kidneys and improved survival [6].
  • What are the established dosing regimens in models and humans? Dosing varies between animal studies and human trials. The table below summarizes key regimens.

Model / Trial Dosing Regimen Key Context / Note
Murine CNS Infection [4] 20-40 mg/kg/day (orally), fractionated (e.g., 13.3 mg/kg three times daily) More frequent dosing associated with enhanced survival and sustained fungal burden reduction in the brain.
Murine Disseminated Infection [6] 45 mg/kg/day intraperitoneally (15 mg/kg every 8 hours) --

| Human Phase 2b Trial [7] | Loading dose: 150 mg twice on day one. Maintenance: 90 mg twice daily from day two. | This simplified regimen was implemented after initial pharmacokinetic data from the first patients. |

  • What is the current clinical status and safety profile of this compound? this compound is an investigational drug currently in advanced clinical trials. A recent Phase IIb study involved 203 patients with invasive fungal diseases who had limited treatment options [7].
    • Efficacy: At day 42, a successful global response was confirmed in 28.7% of patients. When including stable disease, the response rate was 75.2% [7].
    • Safety: The most clinically significant adverse event was drug-induced liver injury, which occurred in 10% of patients. This condition resolved in all cases after dose modification or discontinuation. Gastrointestinal intolerance was also reported [7]. A Phase III study for invasive aspergillosis is underway [7].

Experimental Protocols from Key Studies

Here are detailed methodologies from cited research to assist in your experimental design.

Protocol 1: Murine Model of CNS Coccidioidomycosis [4]

  • Infection Model: CNS infection was established in mice via intracranial inoculation with Coccidioides immitis arthroconidia.
  • Treatment: Oral therapy began 48 hours post-inoculation.
    • This compound Groups: Doses of 20 or 40 mg/kg/day, administered in fractionated doses (e.g., 6.67 mg/kg three times daily, 10 mg/kg twice daily).
    • Control Groups: Vehicle control or fluconazole (25 mg/kg twice daily).
  • Duration & Evaluation:
    • Fungal Burden: Treated for 7 days; brains were harvested for CFU counts on day 9 post-inoculation.
    • Survival: Treated for 14 days; survival was monitored for 30 days.

Protocol 2: In Vitro Analysis of Cellular Morphology [3]

  • Strain & Culture: Aspergillus fumigatus clinical isolate AF293 was cultured in liquid Vogel's Minimal Medium. Conidia were inoculated and incubated for 16 hours at 37°C to produce hyphae.
  • This compound Exposure: A stock solution of this compound (0.5 mg/mL in DMSO) was used at a final inhibitory concentration of 0.1 µg/mL.
  • Live-Cell Imaging: Hyphae were analyzed using confocal live-cell imaging after labeling with a range of dyes and GFP to visualize cell walls, mitochondria, vacuoles, nuclei, and other organelles.

Guidance for Troubleshooting & Further Research

Since specific pharmacokinetic models for this compound are not public, here are suggestions for your research.

  • Focus on Efficacy Correlates: In the absence of concrete tissue concentration data, you can reference the efficacy data from infection models [4] [5] [6] as indirect proof of this compound's ability to reach and act at the site of infection, including the CNS.
  • Consult General PK Modeling Principles: For building a pharmacokinetic model, you may need to rely on general principles of pharmacokinetic modeling [8], as the specific structural model, equations, and parameters for this compound have not been published.
  • Monitor Clinical Trial Registries: For the most current human pharmacokinetic data, monitor official channels like ClinicalTrials.gov (NCT05101187) for future publications from the ongoing Phase III trial [1] [7].

References

Olorofim exogenous pyrimidine reversal effect concentration

Author: Smolecule Technical Support Team. Date: February 2026

Exogenous Pyrimidine Reversal of Olorofim

Parameter Detailed Specification
Reversal Phenomenon Exogenous pyrimidines (e.g., uridine, uracil) can bypass the dihydroorotate dehydrogenase (DHODH) blockade, counteracting this compound's antifungal effect in vitro [1] [2].
Critical Concentration Reversal occurs at pyrimidine concentrations ≥ 5 mM (millimolar) [1] [2] [3].
Physiological Context Human serum pyrimidine concentration is approximately 15 µM (micromolar) [1] [2].
Practical Implication The scavenging of pyrimidines from a host's serum is insufficient to reverse the antifungal activity of this compound in vivo, as the required level is over 300 times higher than what is biologically available [1] [2] [3].

This compound This compound Treatment (DHODH Inhibition) Outcome_Effective Antifungal Effect NOT Reversed This compound->Outcome_Effective In Vivo / Clinical Setting Outcome_Reversed Antifungal Effect REVERSED This compound->Outcome_Reversed In Vitro Condition Pyrimidine_Low Exogenous Pyrimidine (Concentration: 15 µM) Human Serum Level Pyrimidine_Low->Outcome_Effective Pyrimidine_High Exogenous Pyrimidine (Concentration: ≥ 5 mM) In Vitro Reversal Level Pyrimidine_High->Outcome_Reversed

Troubleshooting Guide for Experimental Design

  • Unexpected Growth in Susceptibility Assays: If fungal growth is observed in your in vitro assays despite the presence of this compound, check your culture medium. The use of media like Sabouraud dextrose agar, which is rich in complex nutrients, might introduce sufficient pyrimidine precursors to counteract the drug's effect [4]. For robust results, use a chemically defined minimal medium (e.g., Vogel's Minimal Medium) [4].
  • Ensuring Valid In Vitro Results: To accurately assess the intrinsic activity of this compound without interference, confirm that your experimental media contains pyrimidine levels significantly below the 5 mM threshold.

Key Technical Takeaway

The reversal of this compound by exogenous pyrimidines is a crucial in vitro observation that validates its unique mechanism of action. However, the high concentration required for this effect confirms its specificity and potential efficacy in a clinical setting, where such levels are not attainable [1] [2].

References

Olorofim intrinsic resistance Mucorales species absence activity

Author: Smolecule Technical Support Team. Date: February 2026

Olorofim's Spectrum of Activity and Resistance

This compound is a first-in-class antifungal from the orotomide class. Its unique mechanism of action and spectrum of activity also explain its lack of effect against certain fungi.

  • Mechanism of Action: this compound acts as a reversible inhibitor of the dihydroorotate dehydrogenase (DHODH) enzyme. This enzyme catalyzes a critical step in the de novo biosynthesis of pyrimidines, which are essential building blocks for DNA, RNA, and fungal cell wall components [1] [2] [3].
  • Spectrum of Activity: The following table summarizes the reported in vitro activity of this compound against various fungal pathogens.
Fungal Group Examples This compound Activity
Moulds & Dimorphic Fungi Aspergillus spp., Lomentospora prolificans, Scedosporium spp., Coccidioides spp. [1] [2] Active
Yeasts Candida spp., Cryptococcus neoformans [2] [4] Not Active
Mucorales Rhizopus, Mucor, Lichtheimia, Rhizomucor, Cunninghamella [1] [2] [5] Not Active (Intrinsic Resistance)

The intrinsic resistance in Mucorales and yeasts is attributed to variations in the structure of the DHODH enzyme target, which prevent this compound from binding effectively [2] [4].

Confirming Resistance in Mucorales: An Experimental Workflow

For researchers needing to confirm the intrinsic resistance of Mucorales to this compound in the laboratory, the following workflow and protocols are recommended.

cluster_1 Identification Methods cluster_2 AST Guidelines start Start: Suspected Mucorales Isolate id Species Identification start->id ast Antifungal Susceptibility Testing (AST) id->ast id_macro Macroscopic & Microscopic Morphology id->id_macro id_mol Molecular Identification (ITS Sequencing) id->id_mol mics This compound MIC Determination ast->mics ast_clsi CLSI M38 (Broth Microdilution) ast->ast_clsi ast_eucast EUCAST E.Def 9.4 (Broth Microdilution) ast->ast_eucast interp Interpret AST Results mics->interp

Detailed Experimental Protocols
  • Species Identification

    • Macroscopic and Microscopic Morphology: Sub-culture the isolate on Sabouraud Dextrose Agar (SDA) or Potato Dextrose Agar (PDA). Incubate at 33 ± 2°C for 4-7 days. Observe colony morphology (fast-growing, fluffy, woolly) and microscopic features (presence of coenocytic hyphae, rhizoids, sporangia) to preliminarily identify as Mucorales [5] [6].
    • Molecular Confirmation: For definitive identification, perform DNA sequencing of the Internal Transcribed Spacer (ITS) region of ribosomal DNA [5] [6].
      • DNA Extraction: Use a commercial kit or a manual protocol with lysis buffer and a bead-beater to disrupt cells [6].
      • PCR Amplification: Amplify the ITS region using universal primers (e.g., ITS1 and ITS4).
      • Sequencing and Analysis: Compare the obtained sequences to databases like GenBank using BLASTn for species-level identification [5].
  • Antifungal Susceptibility Testing (AST)

    • Standard Reference: Follow the CLSI M38 or EUCAST E.Def 9.4 standard for broth microdilution testing of filamentous fungi [5] [7].
    • Inoculum Preparation: Adjust the spore suspension to a final concentration of 0.4 - 5 × 10⁴ CFU/mL in RPMI 1640 medium buffered to pH 7.0 with MOPS [5] [4].
    • Drug Dilution and Incubation: Prepare a serial dilution of this compound in DMSO and further dilute in broth. Combine the drug dilutions with the inoculum in a 96-well microdilution tray. Incubate at 35°C for 24-48 hours [4] [7].
    • MIC Endpoint Reading: The Minimum Inhibitory Concentration (MIC) for this compound is read as the lowest concentration that produces 100% inhibition of visual growth [4]. For Mucorales, the MIC will be significantly high, confirming resistance.

Frequently Asked Questions (FAQs)

Q1: What is the clinical significance of this intrinsic resistance? This resistance means This compound is not a therapeutic option for infections caused by Mucorales (mucormycosis). The first-line treatment for these infections remains amphotericin B, with posaconazole or isavuconazole as alternatives [5] [6].

Q2: Can resistance to this compound develop in normally susceptible fungi like Aspergillus fumigatus? Yes. While rare, acquired resistance can occur in A. fumigatus through non-synonymous mutations in the pyrE gene (e.g., G119C, H116R, V200E), which encodes the DHODH target protein. Research shows that exposure to agricultural fungicides with the same mechanism can select for these mutants, leading to cross-resistance to this compound [8].

Q3: Are there any antifungal combinations involving this compound that I should be aware of? In vitro studies show that combining this compound with mould-active azoles (voriconazole, posaconazole, isavuconazole) can result in unidirectional antagonism, where the azoles reduce this compound's activity. This suggests that combination therapy with these agents should be approached with caution [4].

References

Comparative Overview: Olorofim vs. Amphotericin B

Author: Smolecule Technical Support Team. Date: February 2026

Feature Olorofim Amphotericin B
Drug Class Orotomide (first-in-class) [1] Polyene [2]
Mechanism of Action Inhibits fungal dihydroorotate dehydrogenase (DHODH), blocking pyrimidine biosynthesis [1] Binds to ergosterol, forming pores and disrupting fungal cell membrane integrity [2]
Spectrum of Activity (Molds) Broad range of filamentous and dimorphic fungi, including Aspergillus spp., Scedosporium spp., Lomentospora prolificans, and Fusarium spp. Inactive against Mucorales [1]. Active against Aspergillus and Mucor species [2].
Key Combination Finding Unidirectional antagonism observed with mold-active azoles; this compound MICs increased but remained within wild-type distributions [3]. Its activity was antagonized by this compound in a single strain of A. niger [3].
Clinical Relevance Effective in patients with few/no other options; 50.7% treatment success in a Phase 2b trial for invasive fungal diseases [1]. A cornerstone therapy, but use is limited by significant renal toxicity [3].

Details of the In Vitro Combination Study

The available data comes from a 2025 study that investigated the in vitro interactions of this compound with various antifungals, including Amphotericin B [3].

  • Methodology: The study used the standardized EUCAST broth microdilution method, modified for a checkerboard assay, to test the combinations. The panel included various Aspergillus species (e.g., A. fumigatus, A. niger) and some Candida species [3].
  • Key Result on Interaction: The study concluded that the interaction between this compound and Amphotericin B was one of antagonism in the single Aspergillus niger strain tested. This means the combined effect was worse than the effect of either drug alone [3].
  • MIC Data Presentation: The search results do not provide the raw MIC values for either drug when tested alone against a common panel of molds. The focus of the found study was on the interaction effects in combination.

Mechanisms of Action & Resistance

The following diagram illustrates the distinct cellular targets of this compound and Amphotericin B, which explains their different spectra of activity.

G cluster_this compound This compound Pathway cluster_amb Amphotericin B Pathway This compound This compound DHODH Inhibits Dihydroorotate Dehydrogenase (DHODH) This compound->DHODH AmB Amphotericin B Ergosterol Binds to Ergosterol in Cell Membrane AmB->Ergosterol FungalCell Fungal Cell Pyrimidine Blocks Pyrimidine Biosynthesis DHODH->Pyrimidine CellDeath1 Fungal Cell Death Pyrimidine->CellDeath1 Pores Forms Membrane Pores Ergosterol->Pores Leakage Cellular Content Leakage Pores->Leakage CellDeath2 Fungal Cell Death Leakage->CellDeath2

Interpretation Guide for Researchers

When interpreting the combination study data, please note:

  • Unidirectional Antagonism: The observed antagonism between this compound and azoles was unidirectional; the azole MICs were unaffected, while the this compound MICs increased [3]. A similar dynamic may occur with Amphotericin B.
  • Clinical vs. In Vitro Findings: The in vitro antagonism with azoles did not necessarily translate to negative clinical outcomes, as patients receiving this compound-azole combinations had similar success rates to those on monotherapy in a Phase II trial [3]. The clinical significance of the this compound-Amphotericin B antagonism is not yet known.
  • Susceptibility Testing Methods: Be aware that susceptibility testing methods can impact MIC results. For instance, a 2025 study noted that the MIC Test Strip (MTS) method for Amphotericin B showed poor correlation with the reference broth microdilution (BMD) method for Aspergillus species [4]. Always consider the methodology when comparing data.

References

Olorofim activity comparison other novel antifungals fosmanogepix

Author: Smolecule Technical Support Team. Date: February 2026

Mechanisms of Action and Experimental Insights

The distinct molecular targets of olorofim and fosmanogepix result in different downstream cellular effects, which can be visualized and are supported by specific experimental methodologies.

This compound: Pyrimidine Biosynthesis Inhibition

This compound selectively inhibits the fungal enzyme dihydroorotate dehydrogenase (DHODH), a key enzyme in the de novo pyrimidine biosynthesis pathway [1]. This inhibition leads to a critical deficiency in uridine monophosphate (UMP) and uridine triphosphate (UTP), which are essential precursors for DNA/RNA synthesis and for creating UDP-sugars needed for cell wall components like chitin and glucan [2] [1].

G This compound This compound FungalDHODH Fungal Dihydroorotate Dehydrogenase (DHODH) This compound->FungalDHODH Inhibits OroticAcid Orotic Acid FungalDHODH->OroticAcid Catalyzes PyrimidinePool Pyrimidine Pool (UMP, UTP, dTMP) OroticAcid->PyrimidinePool Depletion DNARNA DNA & RNA Synthesis PyrimidinePool->DNARNA UDPprecursors UDP-sugar Precursors PyrimidinePool->UDPprecursors Germination Inhibition of: - Conidial Germination - Polarized Hyphal Growth PyrimidinePool->Germination CellWall Cell Wall Biogenesis (Chitin, Glucan) UDPprecursors->CellWall Morphology Morphological Effects: - Hyphal Swelling & Lysis - Increased Septation - Vacuolar Enlargement Germination->Morphology

Key Experimental Evidence for this compound:

  • Confocal Live-Cell Imaging: Studies treating Aspergillus fumigatus with this compound (e.g., 0.1 µg/mL) and using dyes like Calcofluor White and WGA-orange demonstrated increased chitin content, excessive septation, vacuolar enlargement, and inhibition of nuclear division, leading to hyphal lysis [2].
  • Reversal Assays: The antifungal activity of this compound is reversed in vitro by adding high concentrations (≥5 mM) of exogenous uridine, confirming the specificity of its action on the pyrimidine pathway. This reversal is not observed at physiological human serum pyrimidine levels (~15 µM), supporting its potential for selective toxicity [1].
Fosmanogepix: GPI-Anchored Protein Biosynthesis Inhibition

Fosmanogepix is a prodrug rapidly converted to its active form, manogepix [3] [4]. Manogepix inhibits the fungal enzyme Gwt1 (GPI-anchored wall protein transfer 1), which is essential for the inositol acylation step in Glycosylphosphatidylinositol (GPI) anchor biosynthesis [3]. This process is critical for the maturation and trafficking of key mannoproteins to the fungal cell wall.

G Fosmanogepix Fosmanogepix (Prodrug) Manogepix Manogepix (Active Moietly) Fosmanogepix->Manogepix Converts to Gwt1Enzyme Gwt1 Enzyme Manogepix->Gwt1Enzyme Inhibits GPIAnchor GPI Anchor Biosynthesis Gwt1Enzyme->GPIAnchor Disrupts Mannoproteins GPI-Anchored Mannoproteins (Als1 Adhesins, etc.) GPIAnchor->Mannoproteins CellWallTrafficking Cell Wall Trafficking & Assembly Mannoproteins->CellWallTrafficking Virulence Virulence Factors: - Adherence - Biofilm Formation Mannoproteins->Virulence Morphology Cellular Effects: - Aberrant Cell Morphology - Exposed Glucan Layer - ER Stress CellWallTrafficking->Morphology

Key Experimental Evidence for Fosmanogepix/Manogepix:

  • Virulence Factor Assays: Studies on Candida albicans showed that manogepix inhibits adherence to polystyrene (IC₅₀ of 0.0039 µg/mL) and germ tube formation (IC₅₀ of 0.0071 µg/mL) at concentrations at or below its MIC, unlike fluconazole which showed no effect [3].
  • In Vivo Efficacy Models: Fosmanogepix has demonstrated significant efficacy in mouse and rabbit disseminated infection models caused by C. albicans, C. auris, and C. glabrata, as well as in pulmonary models of A. fumigatus and Scedosporium infections, often leading to increased survival and reduced fungal burden [3].

Comparative In Vitro Activity Data

The following table summarizes key quantitative data from antimicrobial susceptibility testing, providing a direct comparison of the drugs' potencies against various pathogens.

Pathogen / Drug This compound MIC Values / Activity Fosmanogepix (Manogepix) MIC Values / Activity
Aspergillus fumigatus (azole-susceptible) Active at low µg/mL concentrations [1] Active at low µg/mL concentrations [3]
Aspergillus fumigatus (azole-resistant) Retains activity (no cross-resistance) [5] [1] Retains activity (no cross-resistance) [3]
Candida albicans No activity [5] [1] Active (MIC ~0.008 µg/mL) [3]
Candida auris No activity [1] Active [3]
Candida glabrata (echinocandin-resistant) No activity [1] Retains activity [3]
Scedosporium spp. Active [5] Active [3]
Lomentospora prolificans Active [5] Active [3]
Fusarium spp. Variable activity [1] Active (variable for some species) [3]
Coccidioides spp. Active [5] Active [3]
Mucorales No activity [5] [1] Variable to limited activity [3]

Clinical Development and Potential

  • This compound: A phase 2b study (NCT03583164) involved 203 patients with invasive fungal diseases and few or no therapeutic options. The study reported a favorable overall response at day 42, supporting its potential as a salvage therapy [5]. A cost-effectiveness analysis based on this trial suggested that this compound could be a dominant strategy compared to available salvage therapies [6].
  • Fosmanogepix: Clinical trials have demonstrated high oral bioavailability (>90%), enabling seamless transition between IV and oral formulations [3]. It has been used compassionately in patients, for instance, in cases of iatrogenic Fusarium solani meningitis [4].

Key Differentiators and Future Directions

This compound and fosmanogepix address critical gaps in the antifungal arsenal through their novel mechanisms, which also means there is no cross-resistance with existing azole or echinocandin drugs [3] [1]. Their primary differentiation lies in their spectrum:

  • This compound is a powerful, oral option for difficult-to-treat mold infections but is not suitable for yeast infections.
  • Fosmanogepix offers true broad-spectrum coverage, including both resistant yeasts and molds, with flexible IV/oral administration.

For researchers, their unique targets also present opportunities for combination therapy, which could be explored to prevent resistance emergence or enhance efficacy against complex infections.

References

Antifungal Activity Comparison Against Scedosporium and L. prolificans

Author: Smolecule Technical Support Team. Date: February 2026

Pathogen Olorofim MIC90 (mg/L) Voriconazole MIC90 (mg/L) Posaconazole MIC90 (mg/L) Isavuconazole MIC90 (mg/L) Amphotericin B MIC90 (mg/L) Primary Citation
Scedosporium spp. 0.25 - 0.5 ≤2 [1] Variable (Moderate activity) [1] 5.7 - 7.4 [1] 11.8 - 16.2 [1] [2]
Lomentospora prolificans 0.5 >16 >16 >16 >16 [2] [3]
Pseudallescheria boydii Data not specified in search results ≤2 [1] Moderate activity [1] 5.7 [1] 11.8 [1] [1]
P. apiosperma Data not specified in search results ≤2 [1] Moderate activity [1] 7.4 [1] 16.2 [1] [1]

Experimental Methodologies

The in vitro data presented relies on standardized reference methods to ensure consistency and comparability across studies.

Fungal Isolates Fungal Isolates CLSI Broth Microdilution CLSI Broth Microdilution Fungal Isolates->CLSI Broth Microdilution MIC Reading (Visual) MIC Reading (Visual) CLSI Broth Microdilution->MIC Reading (Visual) MEC Reading (Microscopic) MEC Reading (Microscopic) CLSI Broth Microdilution->MEC Reading (Microscopic) Azoles & Amphotericin B MIC Azoles & Amphotericin B MIC MIC Reading (Visual)->Azoles & Amphotericin B MIC Echinocandins MEC Echinocandins MEC MEC Reading (Microscopic)->Echinocandins MEC Data Analysis Data Analysis Azoles & Amphotericin B MIC->Data Analysis Echinocandins MEC->Data Analysis MIC90/MEC90 MIC90/MEC90 Data Analysis->MIC90/MEC90 Geometric Mean MIC Geometric Mean MIC Data Analysis->Geometric Mean MIC Quality Control Strains Quality Control Strains Quality Control Strains->CLSI Broth Microdilution CLSI Standard M38-A2/A3 CLSI Standard M38-A2/A3 CLSI Standard M38-A2/A3->CLSI Broth Microdilution

Key Methodological Details
  • Reference Standards: The primary studies adhered to the Clinical and Laboratory Standards Institute (CLSI) M38-A2 or M38-A3 standard for broth microdilution testing of filamentous fungi [2] [1]. This ensures the reproducibility and reliability of the data.
  • Inoculum & Incubation: Testing involves a standardized conidial (spore) suspension of the fungal isolates, incubated at 35°C for 72 hours [1].
  • MIC Determination: For drugs like azoles and amphotericin B, the Minimum Inhibitory Concentration (MIC) is determined as the lowest concentration that visually inhibits 100% of fungal growth [1].
  • MEC Determination: For echinocandins, the Minimum Effective Concentration (MEC) is read microscopically and is defined as the lowest concentration that leads to the growth of small, rounded, compact hyphal forms, as opposed to the normal filamentous growth [1].
  • Quality Control: Studies use defined quality control strains (e.g., Candida parapsilosis ATCC 22019, C. krusei ATCC 6258) to ensure the accuracy of test results [1].

Basis for this compound's Activity and Resistance in Moulds

This compound's unique mechanism of action and the intrinsic resistance of some fungi to standard drugs explain its distinct activity profile.

Key Mechanisms
  • This compound's Target: this compound is the first member of the orotomide class. It selectively inhibits the fungal enzyme dihydroorotate dehydrogenase (DHODH), a key protein in the pyrimidine biosynthesis pathway. This unique mechanism is different from all other antifungal classes [2].
  • Intrinsic Resistance in *L. prolificans*: This pathogen demonstrates innate resistance to azoles and echinocandins. Studies have identified intrinsic amino acid substitutions in its Cyp51 protein (G138S, M220I, T289A) linked to azole resistance. Similarly, innate substitutions in the Fks1 protein (F639Y, W695F) in its hot spot regions are associated with echinocandin resistance [3].

References

Olorofim geometric mean MIC different Aspergillus species complexes

Author: Smolecule Technical Support Team. Date: February 2026

Olorofim MIC Values Across Aspergillus Species

The following table consolidates susceptibility data from multiple studies for easy comparison. The Geometric Mean (GM) MIC, MIC50/MIC90 (MIC at which 50%/90% of isolates are inhibited), and Wild-Type Upper Limit (WT-UL) are key indicators of potency, with lower values indicating greater activity.

Aspergillus Species Complex Geometric Mean MIC (mg/L) MIC50 / MIC90 (mg/L) Modal MIC (mg/L) Wild-Type Upper Limit (mg/L) Citations
A. fumigatus (including azole-resistant) 0.053 [1] 0.06 / 0.125 [1] 0.06 [1] 0.125 [1] [1] [2]
A. flavus 0.029 [1] 0.03 / 0.06 [1] 0.03 [1] [2] 0.06 [1] [1] [2]
A. terreus Information not explicitly provided 0.008 / 0.016 [2] 0.008 [2] 0.016 [2] [1] [2]
A. niger Information not explicitly provided 0.03 / 0.06 [2] 0.03 [2] 0.06 [2] [1] [2]
A. nidulans Information not explicitly provided Information not explicitly provided 0.06 [1] 0.25 [1] [1]
Cryptic Species (e.g., A. lentulus) 0.015 - 0.017 (GM) [3] Information not explicitly provided Information not explicitly provided Information not explicitly provided [3]

Key Experimental Methodologies

The susceptibility data in the table above were generated using standardized and validated protocols.

  • Reference Method: Most studies used the EUCAST E.Def 9.3.1 or E.Def 9.4 standard for broth microdilution for filamentous fungi [1] [4] [2].
  • Inoculum Preparation: Fungal spores (conidia) are harvested and adjusted to a final concentration of 2–5 × 10⁵ CFU/mL in the test wells [4] [5].
  • Incubation Conditions: Inoculated microdilution plates are incubated at 35–37°C for 48 hours [4] [5].
  • Endpoint Determination: The MIC (Minimum Inhibitory Concentration) is predominantly determined by visual inspection and is defined as the lowest drug concentration that produces 100% inhibition of fungal growth compared to a drug-free control [4] [6] [7].

The workflow below illustrates the key steps of the EUCAST methodology used in these studies:

A Prepare this compound serial dilutions in microtiter plates B Harvest and adjust fungal conidia (2-5 x 10⁵ CFU/mL) A->B C Inoculate plates and incubate at 35-37°C for 48h B->C D Read MIC visually: lowest concentration with 100% growth inhibition C->D

Research Insights on this compound's Anti-Aspergillus Activity

  • Activity at Sub-MIC Levels: Research using high-throughput microscopy reveals that this compound exhibits significant growth-inhibitory effects at concentrations more than 100,000-fold below its standard MIC, indicating potent early-stage activity against A. fumigatus, A. flavus, and A. niger [5].
  • Robustness of Susceptibility Testing: Studies have found that this compound susceptibility testing is robust, with high inter-reader agreement and limited technical variability across different plate preparation methods and drug lots when using visual MIC reading [1] [7].
  • Resistance Profile: While intrinsic resistance is rare, this compound-resistant mutants with elevated MICs (>8 mg/L) can be selected in laboratory settings, often linked to specific mutations (e.g., G119) in the pyrE gene encoding the target enzyme DHODH [4].

References

Olorofim Wild-Type Upper Limits (WT-UL) & MIC Data

Author: Smolecule Technical Support Team. Date: February 2026

The following table compiles ECOFFs and MIC data from recent studies to facilitate comparison across different mold species and complexes [1]. The WT-UL represents the highest MIC value within the wild-type population, serving as the preliminary ECOFF.

Mold Species / Complex Number of Isolates Modal MIC (mg/L) MIC₅₀ (mg/L) MIC₉₀ (mg/L) WT-UL (97.5%) (mg/L)
Aspergillus fumigatus 1032 0.06 0.06 0.125 0.125
Aspergillus flavus SC 48 0.03 0.03 0.06 0.06
Aspergillus terreus SC 33 0.03 0.03 0.06 0.06
Aspergillus nidulans SC 25 0.06 0.06 0.125 0.25
Aspergillus niger SC 140 0.06 0.06 0.125 0.25
Trichophyton rubrum 15 0.06 0.06 0.125 0.125

Key Findings from the Data:

  • Potent and Broad-Spectrum Activity: Olorofim demonstrates low MICs against a wide range of Aspergillus species and dermatophytes [1] [2].
  • Activity Against Azole-Resistant Isolates: The susceptibility (modal MIC and WT-UL) of A. fumigatus to this compound was similar for both azole-susceptible and azole-resistant isolates [1].
  • Exceptional Potency: One study notes that this compound's growth inhibition occurs at concentrations vastly lower (over 100,000-fold) than its standard MIC when measured with high-throughput microscopy at early growth stages [3].

Detailed Experimental Protocols

The quantitative data above were generated using standardized and validated methodologies. Here are the detailed experimental protocols for key assays.

EUCAST Broth Microdilution Method for MIC Determination

This is the primary method used for determining the MIC values and subsequent ECOFFs in the cited studies [4] [1].

  • Principle: This standardizes the determination of the minimum inhibitory concentration (MIC) of antifungals against filamentous fungi.
  • Procedure:
    • Preparation of Drug Plates: this compound stock solutions are prepared in DMSO and diluted in a microdilution plate using RPMI-1640 medium as the test medium. Two plate preparation methods have been compared: serial dilution in medium and predilution in DMSO (ISO method), with both showing good agreement [4].
    • Inoculum Preparation: Fresh conidia from sporulated molds are harvested and the suspension is adjusted to a final inoculum of 1 × 10⁵ conidia/mL [4] [3].
    • Inoculation and Incubation: The adjusted inoculum is added to the drug-containing wells. The plates are incubated at 35°C for 48 hours [1].
    • Endpoint Reading: The MIC is determined visually as the lowest drug concentration that produces 100% growth inhibition compared to the growth control. Spectrophotometric reading is possible but may require species-specific criteria [4].
  • Quality Control: The use of reference strains like A. fumigatus ATCC 204305 is recommended to ensure reproducibility [1].
Checkerboard Assay for Combination Testing

This method is used to study the interaction between this compound and other antifungal agents [5].

  • Principle: The checkerboard assay evaluates the combined effect of two drugs by testing them in a two-dimensional array of concentrations.
  • Procedure:
    • Plate Setup: this compound is serially diluted along one axis of a microtiter plate, while the partner drug (e.g., voriconazole) is diluted along the other axis.
    • Inoculation and Incubation: The fungal inoculum is added to all wells, and the plate is incubated as per the EUCAST method.
    • Data Analysis: The Fractional Inhibitory Concentration Index (FICI) is calculated for each combination. It is interpreted as: Synergy (FICI ≤ 0.5), Antagonism (FICI > 4.0), or Indifference (0.5 < FICI ≤ 4.0) [5].
  • Key Finding: Studies using this method have identified unidirectional antagonism between this compound and mold-active azoles (e.g., voriconazole, posaconazole), where the azole MIC is unaffected but the this compound MIC increases. However, the resulting this compound MICs typically remain within the wild-type distribution [5].

Workflow for ECOFF Determination

The process of determining the Epidemiological Cutoff Value (ECOFF) for a new antifungal like this compound involves a standardized sequence of steps, from data collection to final validation. The diagram below outlines this workflow.

ecoff_workflow Start Start: ECOFF Determination Step1 1. Collect MIC Data (EUCAST method for large isolate collection) Start->Step1 Step2 2. Analyze MIC Distribution (Visualize data, calculate modal MIC, MIC50/90) Step1->Step2 Step3 3. Statistically Model WT Population (e.g., ECOFF Finder software) Step2->Step3 Step4 4. Propose WT-UL (Tentative ECOFF at 97.5%-99% cutoff) Step3->Step4 Step5 5. Validate & Refine (Technical robustness, clinical correlation) Step4->Step5

Key Technical & Research Insights

  • Robust Susceptibility Testing: The EUCAST method for this compound is considered robust. Studies show excellent inter-reader agreement and minimal variation when using different plate preparation methods or drug lots [4] [1].
  • Mechanism of Action & Spectrum: this compound is an orotomide that inhibits fungal dihydroorotate dehydrogenase (DHODH), a key enzyme in the de novo pyrimidine biosynthesis pathway [6]. Its spectrum includes Aspergillus species (including azole-resistant strains), Lomentospora prolificans, Scedosporium spp., dermatophytes, and some Fusarium species. It lacks activity against yeasts (e.g., Candida) and Mucorales [6] [1] [2].
  • Consideration for Combination Therapy: In vitro data suggests avoiding combination with mold-active azoles due to unidirectional antagonism. However, indifference was observed with caspofungin and terbinafine [5].

References

Olorofim efficacy difficult-to-treat molds Lomentospora prolificans

Author: Smolecule Technical Support Team. Date: February 2026

Efficacy Data from Clinical and Preclinical Studies

Evidence from recent clinical trials and case reports supports olorofim's potential as a treatment for invasive infections caused by resistant molds.

Clinical Trial Outcomes

A pivotal phase 2b study evaluated this compound in patients with invasive fungal diseases and limited treatment options. The results for infections caused by L. prolificans and Scedosporium spp. were promising [1] [2].

Pathogen Global Response at Day 42 Global Response at Day 84 All-Cause Mortality at Day 84
Lomentospora prolificans (n=26) 42.3% (11/26) [3] 73.1% (19/26) [3] 11.5% (3/26) [3]
Scedosporium spp. (n=22) Information not specified in search results Information not specified in search results Information not specified in search results
Overall Trial Population (n=202) 28.7% (58/202) [2] 27.2% (55/202) [2] 16.3% (33/202) [2]

> Note on Response Criteria: In the phase 2b trial, "global response" was a composite of clinical, radiological, and mycological outcomes. When "stable disease" was classified as a success, the response rates for L. prolificans infections were 76.9% at day 42 and 73.1% at day 84 [3].

Supporting Case Report Evidence
  • Successful Treatment in a Child: An 8-year-old immunocompetent child with L. prolificans knee tendonitis, synovitis, and osteomyelitis was successfully treated with this compound after failing conventional therapy. The infection had not recurred two years after diagnosis [4] [3].
  • Management of Disseminated Infection: A 56-year-old female with disseminated L. prolificans infection (involving blood, spine, lungs, and other organs) showed improvement after 6 months of this compound monotherapy, following the failure of combination antifungal therapy and surgery [3].

In Vitro Susceptibility and Resistance Data

Quantitative laboratory data confirms this compound's potent activity against resistant pathogens at the cellular level.

Antifungal Agent Typical MIC/MEC against *L. prolificans* Typical MIC against Scedosporium spp.
This compound Low MIC (e.g., 0.06 μg/mL in a clinical case [3]) Low MIC (Mode MIC: 0.03 μg/mL for S. apiospermum complex) [5]
Voriconazole High MIC (Intrinsic resistance) [5] Variable / High MIC [5]
Amphotericin B High MIC (Intrinsic resistance) [5] High MIC [5]
Terbinafine Information not specified in search results Information not specified in search results

> Note: MIC stands for Minimum Inhibitory Concentration. A lower MIC value indicates greater potency of the drug against the pathogen.

Experimental Protocols for Key Studies

For researchers aiming to replicate or build upon these findings, the methodologies from key studies are outlined below.

In Vitro Susceptibility Testing [5]
  • Objective: To determine the Minimum Inhibitory Concentration (MIC) of this compound and comparator antifungals against clinical isolates of Scedosporium spp. and L. prolificans.
  • Methodology:
    • Isolate Identification: Confirm species-level identification using DNA sequencing of the ITS and β-tubulin genes.
    • Antifungal Agents: Prepare stock solutions of this compound and comparator drugs.
    • Broth Microdilution: Perform susceptibility testing according to the standard reference method (CLSI M38). Briefly, prepare serial two-fold dilutions of the antifungal in a liquid medium, inoculate with a standardized conidial suspension, and incubate.
    • Endpoint Reading: The MIC for this compound is recorded as the lowest concentration that produces 100% visual inhibition of fungal growth compared to the drug-free control.
  • Data Analysis: Calculate modal MICs and MIC ranges for each species.
Phase 2b Clinical Trial Design [1] [2]
  • Objective: To evaluate the efficacy and safety of this compound in patients with invasive fungal diseases who have few or no alternative therapeutic options.
  • Study Design: Single-arm, open-label, multicenter trial.
  • Participants: Patients aged ≥16 years with proven invasive fungal disease or probable invasive pulmonary aspergillosis, refractory to or intolerant of standard therapies.
  • Intervention:
    • Dosing: Oral this compound. Initial loading dose (150 mg twice on day 1), followed by a fixed maintenance dose (90 mg twice daily) for up to 84 days in the main treatment phase. Extended therapy was available if needed.
  • Primary Endpoint: Global response (composite of clinical, radiological, and mycological response) at Day 42, adjudicated by a Data Review Committee.
  • Safety Assessment: Monitor and record adverse events, with specific attention to liver enzyme elevations.

This compound's Mechanism of Action

This compound's unique mechanism disrupts a fundamental biochemical pathway in fungi. The diagram below illustrates this targeted process.

G PyrimidineBiosynthesis Pyrimidine Biosynthesis Pathway DHO Dihydroorotate (DHO) DHODH Dihydroorotate Dehydrogenase (DHODH) DHO->DHODH Oxidation Orotate Orotate UMP Uridine Monophosphate (UMP) Orotate->UMP Downstream Steps DHODH->Orotate This compound This compound This compound->DHODH Reversibly Inhibits FungalGrowth Fungal Cell Growth (DNA/RNA, Cell Wall) UMP->FungalGrowth

This novel mechanism explains the lack of cross-resistance with existing antifungal classes like azoles and polyenes [6].

Based on the current evidence, this compound is a highly promising therapeutic option for invasive infections caused by Lomentospora prolificans and Scedosporium species. Its development addresses a critical unmet need in medical mycology.

References

Olorofim spectrum comparison echinocandins yeast activity lack

Author: Smolecule Technical Support Team. Date: February 2026

Core Characteristics at a Glance

Feature Olorofim (Orotomide Class) Echinocandins (e.g., Caspofungin, Micafungin, Anidulafungin)
Mechanism of Action Inhibits dihydroorotate dehydrogenase (DHODH), blocking pyrimidine biosynthesis [1] [2]. Inhibits β-(1,3)-D-glucan synthase, disrupting cell wall synthesis [3] [4].
Primary Target De novo pyrimidine synthesis pathway [2]. Fungal cell wall component 1,3-β-D-glucan [5] [4].
Spectrum of Activity Molds and dimorphic fungi (e.g., Aspergillus, Scedosporium, Lomentospora prolificans). Lacks activity against yeasts and Mucorales [1] [2] [6]. Primarily yeasts (especially Candida spp.). Fungistatic against Aspergillus molds. Lacks activity against Mucorales, Cryptococcus, and some rare molds [5] [3] [4].
Activity Against Yeasts No meaningful activity against Candida or Cryptococcus species [1] [2]. Fungicidal against most Candida species [4].

Detailed Mechanisms of Action

The following diagrams illustrate the distinct pathways targeted by these two drug classes.

This compound's Mechanism: Targeting Pyrimidine Biosynthesis

This compound inhibits dihydroorotate dehydrogenase (DHODH), a key enzyme in the de novo pyrimidine biosynthesis pathway. This inhibition depletes the fungal cell of uridine triphosphate (UTP), which is essential for the synthesis of UDP-sugars. These sugars are critical substrates for chitin synthase and glucan synthase, enzymes required for building the fungal cell wall. Consequently, the cell wall is disrupted, leading to inhibited growth and eventual cell death [1] [2].

g cluster_fungal_cell Fungal Cell cluster_pathway Pyrimidine Biosynthesis Pathway A Dihydroorotate B Dihydroorotate Dehydrogenase (DHODH) A->B C Orotate B->C D Uridine-5'-triphosphate (UTP) C->D Multiple steps E UDP-sugars D->E F Cell Wall Synthesis (Chitin & Glucan) E->F O This compound O->B Inhibits

Echinocandins' Mechanism: Direct Cell Wall Disruption

Echinocandins directly target the fungal cell wall by non-competitively inhibiting the enzyme complex β-(1,3)-D-glucan synthase. This enzyme is responsible for synthesizing β-(1,3)-D-glucan, a crucial polysaccharide that provides structural integrity to the cell wall. Inhibition leads to a weakened cell wall, making the fungal cell susceptible to osmotic pressure and causing cell lysis and death [3] [4].

g cluster_fungal_cell Fungal Cell EC β-(1,3)-D-glucan Synthase GL β-(1,3)-D-glucan EC->GL CW Stable Cell Wall GL->CW E Echinocandins E->EC Inhibits


Supporting Experimental Data & Methodologies

  • This compound's Lack of Yeast Activity: The primary evidence comes from broth microdilution susceptibility testing according to standardized methods (like CLSI or EUCAST). These tests consistently show that this compound has high Minimum Inhibitory Concentrations (MICs) against yeast pathogens such as Candida albicans and Cryptococcus neoformans, values that are far above clinically achievable levels [1] [2]. The underlying reason is phylogenetic; the DHODH enzyme in yeasts has a different structure, leading to a low binding affinity for this compound [2].
  • Echinocandin Activity Against Yeasts: Similarly, standardized broth microdilution tests demonstrate that echinocandins have low MICs against most Candida species, indicating potent fungicidal activity [4]. This activity is directly linked to the high proportion of β-(1,3)-D-glucan in the Candida cell wall. The clinical efficacy of echinocandins is well-established, making them a first-line treatment for invasive candidiasis [3] [7].

Key Takeaways for Research and Development

  • Complementary, Not Competing: this compound and echinocandins are not redundant but have complementary clinical applications. This compound addresses a significant gap in treating resistant and rare mold infections, while echinocandins remain a cornerstone for treating invasive candidiasis.
  • Mechanism Dictates Spectrum: The stark difference in their spectra of activity powerfully illustrates how the choice of cellular target dictates a drug's utility. Targeting a fundamental biosynthesis pathway (this compound) versus a structural component (Echinocandins) leads to entirely different antimicrobial profiles.
  • Future Directions: this compound's novel mechanism avoids cross-resistance with existing drug classes, making it a vital tool in the fight against antifungal resistance [6]. Its continued development highlights the importance of discovering new targets beyond the cell wall and membrane.

References

×

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

XLogP3

4.2

Hydrogen Bond Acceptor Count

7

Hydrogen Bond Donor Count

1

Exact Mass

498.21795229 Da

Monoisotopic Mass

498.21795229 Da

Heavy Atom Count

37

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

T34SH2H9HI

Wikipedia

F-901318

Use Classification

Human drugs -> Rare disease (orphan)

Dates

Last modified: 02-18-2024
1: Oliver JD, Sibley GE, Beckmann N, Dobb KS, Slater MJ, McEntee L, du Pré S, Livermore J, Bromley MJ, Wiederhold NP, Hope WW, Kennedy AJ, Law D, Birch M. F901318 represents a novel class of antifungal drug that inhibits dihydroorotate dehydrogenase. Proc Natl Acad Sci U S A. 2016 Oct 25. pii: 201608304. [Epub ahead of print] PubMed PMID: 27791100; PubMed Central PMCID: PMC5111691.
2: Seyedmousavi S, Rafati H, Ilkit M, Tolooe A, Hedayati MT, Verweij P. Systemic Antifungal Agents: Current Status and Projected Future Developments. Methods Mol Biol. 2017;1508:107-139. PubMed PMID: 27837500.
3: Osherov N, Kontoyiannis DP. The anti-Aspergillus drug pipeline: Is the glass half full or empty? Med Mycol. 2017 Jan 1;55(1):118-124. PubMed PMID: 27562862.

Explore Compound Types